Technical Documentation Center

[(5-Phenylpyridin-3-yl)methyl](propyl)amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(5-Phenylpyridin-3-yl)methyl](propyl)amine
  • CAS: 1776576-25-0

Core Science & Biosynthesis

Foundational

Elucidating the Mechanistic Landscape of (5-Phenylpyridin-3-yl)methylamine: A Predictive and Investigative Guide

Abstract (5-Phenylpyridin-3-yl)methylamine represents a novel chemical entity for which the mechanism of action has not yet been empirically determined. This technical guide addresses this knowledge gap by providing a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(5-Phenylpyridin-3-yl)methylamine represents a novel chemical entity for which the mechanism of action has not yet been empirically determined. This technical guide addresses this knowledge gap by providing a predictive analysis based on the established pharmacology of structurally related compounds. We synthesize data from public domain research on phenylpyridine and aminopyridine derivatives to hypothesize potential biological targets and signaling pathways. Furthermore, this document serves as a practical roadmap for researchers, outlining a comprehensive suite of experimental protocols to systematically investigate and validate the true mechanism of action of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of (5-Phenylpyridin-3-yl)methylamine.

Introduction: The Phenylpyridine Scaffold as a Foundation for Novel Therapeutics

The phenylpyridine core is a privileged scaffold in medicinal chemistry, featured in a multitude of compounds with diverse biological activities. The positional isomerism of the phenyl group on the pyridine ring, as well as the nature and placement of substituents, can significantly influence a molecule's interaction with biological targets, thereby affecting its efficacy and selectivity.[1] The introduction of a methylamine group at the 3-position of the 5-phenylpyridine core, as in (5-Phenylpyridin-3-yl)methylamine, presents a unique chemical architecture with the potential for novel pharmacological properties. While direct experimental data for this specific molecule is not yet available, an analysis of its structural components in the context of known pharmacologically active molecules can provide valuable insights into its potential mechanisms of action.

Predictive Analysis of Potential Mechanisms of Action

Based on the structural motifs of (5-Phenylpyridin-3-yl)methylamine, we can hypothesize several potential mechanisms of action by drawing parallels with related compounds. The phenylpyridine scaffold is known to be a key feature in compounds targeting a range of biological processes, from cancer cell proliferation to neurotransmission.

Hypothesis 1: Inhibition of Protein Kinases

Many compounds containing aminopyridine and phenylpyridine moieties have been identified as potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • AKT Inhibition: Derivatives of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine have been developed as allosteric inhibitors of AKT kinases.[2] The phenylpyridine core of our subject compound could potentially orient the molecule within the allosteric pocket of AKT, leading to the inhibition of its downstream signaling pathways, such as the phosphorylation of PRAS40.

  • JAK2 Inhibition: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as selective JAK2 inhibitors.[3][4] The aminomethylphenyl moiety in these inhibitors shares structural similarity with the (phenylpyridin-3-yl)methylamine core. This suggests that (5-Phenylpyridin-3-yl)methylamine could potentially target the JAK-STAT signaling pathway, which is often constitutively active in myeloproliferative neoplasms.[3]

  • FLT3 Inhibition: Imidazo[1,2-a]pyridine-pyridine derivatives have shown potent and balanced inhibitory effects against FLT3-ITD and its secondary mutants, which are implicated in acute myeloid leukemia.[5] The phenylpyridine scaffold could mimic the core structure of these inhibitors, allowing for interaction with the FLT3 kinase domain.

Hypothesis 2: Modulation of Phosphodiesterases (PDEs)

N-(pyridin-3-ylmethyl)quinoline derivatives have been synthesized as inhibitors of phosphodiesterase 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[6] PDE5 inhibitors are used to treat a variety of conditions, including neurodegenerative diseases. The pyridin-3-ylmethylamine substructure within (5-Phenylpyridin-3-yl)methylamine is a key component of these PDE5 inhibitors, suggesting a potential role for our compound in modulating cGMP levels and associated signaling pathways.

Hypothesis 3: Interaction with Ion Channels

The phenylpyridine scaffold is also present in compounds that act as potassium-competitive acid blockers (P-CABs), such as TAK-438, which inhibits the H+,K+-ATPase proton pump.[7] While the overall structure of TAK-438 is more complex, the presence of the pyridin-3-yl group is critical for its activity. This raises the possibility that (5-Phenylpyridin-3-yl)methylamine could interact with ion channels or pumps, although this is a more speculative hypothesis.

A Practical Guide to Elucidating the Mechanism of Action

To move from hypothesis to empirical evidence, a systematic and multi-faceted experimental approach is required. The following sections detail a series of workflows and protocols designed to comprehensively characterize the mechanism of action of (5-Phenylpyridin-3-yl)methylamine.

Initial Target Screening and Validation

The first step is to perform a broad screen to identify potential biological targets.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Pathway Analysis A Compound Synthesis and Purification B Kinase Panel Screening (e.g., DiscoverX KINOMEscan) A->B Test Compound C GPCR Panel Screening (e.g., Eurofins SafetyScreen) A->C Test Compound D Ion Channel Panel Screening A->D Test Compound E Phenotypic Screening (e.g., Cell Proliferation, Cytotoxicity) A->E Test Compound F Dose-Response Assays (IC50/EC50 Determination) B->F Identified Hits C->F Identified Hits D->F Identified Hits E->F Identified Hits G Orthogonal Assays (e.g., Cellular Thermal Shift Assay) F->G Validated Hits H Direct Binding Assays (e.g., Surface Plasmon Resonance) G->H Validated Hits I Western Blotting for Downstream Signaling Molecules H->I Confirmed Target J Phosphoproteomics I->J Confirmed Target K Gene Expression Analysis (RNA-seq) I->K Confirmed Target

Caption: A multi-phase workflow for target identification and validation.

  • Assay Principle: A competitive binding assay (e.g., KINOMEscan™) is used to quantify the interaction of the test compound with a large panel of kinases.

  • Procedure:

    • The test compound, (5-Phenylpyridin-3-yl)methylamine, is incubated with a DNA-tagged kinase.

    • An immobilized, active-site directed ligand is added to the mixture.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • The results are expressed as a percentage of the control, and a Kd (dissociation constant) is calculated for high-affinity interactions.

Cellular and Phenotypic Assays

Once a primary target or set of targets is identified, the next step is to assess the compound's effects in a cellular context.

G cluster_0 Cell Line Selection cluster_1 Phenotypic Assays cluster_2 Target Engagement and Pathway Analysis A Select cell lines with high expression of the target protein C Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) A->C F Western Blot for Target Phosphorylation and Downstream Effectors A->F B Include a control cell line with low or no target expression B->C D Apoptosis Assay (e.g., Annexin V/PI staining) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytotoxic G Immunofluorescence for Target Localization F->G H Co-immunoprecipitation to Identify Interacting Proteins F->H

Caption: Workflow for characterizing the cellular effects of the compound.

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one with a known PI3K/AKT pathway mutation) and treat with varying concentrations of (5-Phenylpyridin-3-yl)methylamine for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40, and total PRAS40.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of AKT and its downstream target.

In Vivo Efficacy and Pharmacodynamic Studies

If in vitro studies show promising results, the next logical step is to evaluate the compound's efficacy and mechanism of action in a living organism.

G cluster_0 Pharmacokinetic (PK) Studies cluster_1 Efficacy Studies cluster_2 Pharmacodynamic (PD) Studies A Determine bioavailability, half-life, and tissue distribution C Dose-ranging studies to determine the optimal therapeutic dose A->C B Select an appropriate animal model (e.g., tumor xenograft) B->C D Monitor disease progression (e.g., tumor volume) C->D E Collect tissue samples at various time points post-treatment D->E At study endpoint F Analyze target modulation in vivo (e.g., Western blot, immunohistochemistry) E->F

Caption: Workflow for in vivo evaluation of the compound.

Data Summary and Interpretation

To facilitate the analysis of experimental data, all quantitative results should be summarized in a clear and concise format.

Assay Endpoint (5-Phenylpyridin-3-yl)methylamine Positive Control
Kinase Inhibition IC50 (nM)To be determinedKnown Inhibitor
Cell Proliferation GI50 (µM)To be determinedStaurosporine
AKT Phosphorylation IC50 (µM)To be determinedAKT Inhibitor
In Vivo Tumor Growth % TGITo be determinedStandard-of-Care Drug

Conclusion

While the precise mechanism of action of (5-Phenylpyridin-3-yl)methylamine remains to be elucidated, its structural features suggest a high probability of interaction with key cellular signaling pathways, particularly those regulated by protein kinases. The experimental roadmap outlined in this guide provides a robust framework for the systematic investigation of this compound's pharmacological properties. The insights gained from these studies will be crucial in determining the therapeutic potential of (5-Phenylpyridin-3-yl)methylamine and guiding its future development as a novel therapeutic agent.

References

  • A Comparative Guide to the Biological Activities of (5-Phenylpyridin-3-yl)methanol and (6 - Benchchem.
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed. J Med Chem. 2016 Jul 14;59(13):6455-69.
  • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed. J Pharmacol Exp Ther. 2010 Oct;335(1):231-8.
  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC.
  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed. ACS Med Chem Lett. 2023 Aug 1;14(8):1113-1121.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of (5-Phenylpyridin-3-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Phenylpyridin-3-yl)methylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Phenylpyridin-3-yl)methylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties and stability is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physicochemical parameters of (5-Phenylpyridin-3-yl)methylamine and a detailed exploration of its stability under various stress conditions. While experimental data for this specific molecule is not extensively available in public literature, this document outlines the established methodologies for determining these properties and provides insights into its expected chemical behavior based on the constituent functional groups. This guide serves as a valuable resource for scientists, enabling them to design robust experimental plans, develop stable formulations, and predict the molecule's behavior in various environments.

Introduction

(5-Phenylpyridin-3-yl)methylamine, a molecule incorporating a phenyl group, a pyridine ring, and a methylamine substituent, presents a unique combination of structural features that are of significant interest in drug discovery and chemical synthesis. The pyridine moiety can act as a hydrogen bond acceptor and a basic center, while the phenyl group contributes to the molecule's lipophilicity and potential for aromatic interactions. The methylamine group provides a primary amine functionality, which is a key site for salt formation and further chemical modification.

The successful application of (5-Phenylpyridin-3-yl)methylamine in any field, particularly in pharmaceuticals, is contingent upon a detailed characterization of its fundamental physicochemical properties and a comprehensive understanding of its stability profile. This guide is structured to provide both the theoretical framework and the practical experimental protocols necessary to achieve this.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a pharmaceutical context.

Predicted Physicochemical Parameters

In the absence of extensive experimental data, computational models can provide valuable estimates of key physicochemical properties. It is crucial to note that these are predictions and should be confirmed by experimental determination.

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Formula C₁₂H₁₂N₂Defines the elemental composition.
Molecular Weight 184.24 g/mol Influences diffusion and transport across membranes.[1]
pKa Estimated to be in the range of 8.5 - 9.5 for the methylamine group and 4.5 - 5.5 for the pyridine nitrogen.Governs the ionization state at different pH values, which impacts solubility, permeability, and receptor binding.
logP Estimated to be in the range of 1.5 - 2.5.A measure of lipophilicity, which affects membrane permeability, protein binding, and solubility.
Aqueous Solubility Predicted to be low, especially for the free base.Affects dissolution rate and bioavailability.
Melting Point Not available in the literature.An indicator of purity and lattice energy.
Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for the precise determination of the key physicochemical properties of (5-Phenylpyridin-3-yl)methylamine.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with multiple ionizable centers like (5-Phenylpyridin-3-yl)methylamine, potentiometric titration is a robust method for determining the pKa values of both the methylamine and pyridine functionalities.[2][3][4][5]

Experimental Protocol:

  • Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of (5-Phenylpyridin-3-yl)methylamine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM. The ionic strength of the solution should be adjusted to a constant value (e.g., 0.15 M) using a salt solution like KCl.[2][4]

  • Calibration of the pH Electrode: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) before starting the titration.[2][4]

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[2][4]

    • Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic methylamine group.

    • In a separate experiment, titrate a fresh solution of the analyte with a standardized solution of 0.1 M NaOH to determine the pKa of the pyridinium ion.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.[2] Specialized software can be used for more accurate pKa determination from the titration data.

Causality Behind Experimental Choices: The use of a constant ionic strength background minimizes the effect of changing activity coefficients during the titration. Nitrogen purging is essential to prevent the interference of atmospheric CO₂ which can react with the basic analyte and affect the accuracy of the titration curve.

The partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a critical parameter for predicting a molecule's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination.[][7][8][9]

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffer (e.g., phosphate buffer, pH 7.4) for the aqueous phase to determine the distribution coefficient (logD) at a physiologically relevant pH.

  • Partitioning:

    • Dissolve a known amount of (5-Phenylpyridin-3-yl)methylamine in one of the pre-saturated phases.

    • Add an equal volume of the other pre-saturated phase to a flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of (5-Phenylpyridin-3-yl)methylamine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in water])

Self-Validating System: To ensure accuracy, the experiment should be performed in triplicate. The concentration of the analyte should be determined in both phases, and the total amount of the compound recovered should be compared to the initial amount to check for mass balance.

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a crucial parameter for oral drug absorption and formulation development.[10][11][12][13]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid (5-Phenylpyridin-3-yl)methylamine to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Shake or stir the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[14]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant and analyze the concentration of (5-Phenylpyridin-3-yl)methylamine using a validated HPLC method with a standard curve.[10]

  • Reporting: The solubility is reported in units of µg/mL or µM.

Trustworthiness of the Protocol: The extended equilibration time ensures that the measured solubility represents the true thermodynamic equilibrium. Visual inspection for the presence of solid material at the end of the experiment confirms that an excess of the compound was used.

Chemical Stability

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[15][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing. This helps to elucidate the degradation pathways and to develop stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B guidelines) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Pathways Identify Degradation Pathways LCMS->Pathways Method Develop Stability-Indicating Method Mass_Balance->Method Pathways->Method Drug_Substance (5-Phenylpyridin-3-yl)methylamine Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Thermal Expose to Drug_Substance->Photo Expose to

Caption: A schematic workflow for conducting forced degradation studies.

The stability of (5-Phenylpyridin-3-yl)methylamine across a range of pH values is critical for understanding its degradation in different physiological environments and for developing liquid formulations.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of (5-Phenylpyridin-3-yl)methylamine (e.g., 1 mg/mL) in a series of buffers with pH values ranging from 2 to 12.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., up to 4 weeks).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), withdraw aliquots from each solution.

  • Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the logarithm of the remaining concentration of (5-Phenylpyridin-3-yl)methylamine against time to determine the degradation rate constant at each pH.

Expected Degradation Pathways: Aromatic amines can be susceptible to hydrolysis under strongly acidic or basic conditions, although the C-N bond in the methylamine group is generally stable. The pyridine ring is relatively stable to hydrolysis.

Photostability testing is essential to determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage. The testing should be conducted according to the ICH Q1B guidelines.[18][19][20][21][22]

Experimental Protocol:

  • Sample Preparation: Expose the solid drug substance and a solution of the compound in a photochemically inert solvent to a light source that provides both visible and UV light.

  • Light Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[21]

  • Control Samples: Protect a set of control samples from light by wrapping them in aluminum foil and storing them under the same conditions.

  • Analysis: After the exposure period, analyze both the light-exposed and control samples using a stability-indicating HPLC method. Compare the chromatograms to assess the extent of degradation and the formation of photodegradants.

Expected Degradation Pathways: Pyridine-containing compounds can undergo photo-oxidation or rearrangement upon exposure to UV light. The phenyl and amine functionalities can also contribute to photosensitivity.

Oxidative degradation is a common degradation pathway for many organic molecules, particularly those with electron-rich moieties.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of (5-Phenylpyridin-3-yl)methylamine (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Condition: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide, to the sample solution.

  • Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample using a stability-indicating HPLC method to determine the extent of degradation and to identify any oxidative degradation products. LC-MS can be used for structural elucidation of the degradants.

Expected Degradation Pathways: Primary amines are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The pyridine ring can also be oxidized to an N-oxide.[15]

Thermal stability studies assess the effect of temperature on the drug substance in the solid state.

Experimental Protocol:

  • Sample Preparation: Place a known amount of solid (5-Phenylpyridin-3-yl)methylamine in a vial.

  • Incubation: Store the vial in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., up to 4 weeks).

  • Analysis: At selected time points, remove a sample, dissolve it in a suitable solvent, and analyze it using a stability-indicating HPLC method.

Expected Degradation Pathways: While the molecule is expected to be relatively thermally stable, high temperatures can lead to decomposition, potentially through fragmentation of the molecule.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties and stability of (5-Phenylpyridin-3-yl)methylamine. Although specific experimental data for this molecule is limited, the detailed protocols provided herein will enable researchers to generate the necessary data to support its development for various applications. A thorough understanding of pKa, logP, solubility, and stability is fundamental to unlocking the full potential of this promising chemical entity. The application of these standardized methodologies will ensure the generation of high-quality, reliable data, which is essential for informed decision-making in drug discovery and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from a relevant pharmaceutical industry website.
  • (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • (n.d.).
  • (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis.
  • (2025, May 25). In-vitro Thermodynamic Solubility. Protocols.io.
  • (2015, April 1). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • (n.d.). LogP / LogD shake-flask method v1.
  • (n.d.).
  • Lab Manager. (n.d.). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Omori UK.
  • (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods.
  • (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Therapeutic Goods Administration (TGA). (2025, January 17). ICH Topic Q1B - Photostability testing of new active substances and medicinal products.
  • (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • (2014, September 12). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
  • (2003, December 15). ICH guideline for photostability testing: aspects and directions for use. PubMed.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • (2012, March 17). Stability Testing of Pharmaceutical Products.
  • ChemBK. (2022, November 14). Phenylamine.
  • CymitQuimica. (n.d.). [3-(pyridin-3-yl)phenyl]methanamine.

Sources

Foundational

In Vitro Metabolism of (5-Phenylpyridin-3-yl)methylamine in Human Liver Microsomes: A Technical Guide

Introduction The journey of a drug candidate from discovery to clinical application is a complex process where understanding its metabolic fate is paramount. The liver, being the primary site of drug metabolism, employs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The journey of a drug candidate from discovery to clinical application is a complex process where understanding its metabolic fate is paramount. The liver, being the primary site of drug metabolism, employs a host of enzymes to chemically modify xenobiotics, influencing their efficacy, duration of action, and potential for toxicity.[1] In vitro models serve as a crucial first step in elucidating these metabolic pathways, offering a controlled environment to study the biotransformation of new chemical entities.[2]

This guide provides a comprehensive technical overview of the methodology for studying the in vitro metabolism of (5-Phenylpyridin-3-yl)methylamine, a novel compound, using human liver microsomes (HLMs). HLMs are subcellular fractions of the liver that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an invaluable tool for early-stage metabolic profiling.[1][3] We will delve into the experimental design, provide detailed protocols, and discuss the analysis and interpretation of the resulting data, offering insights grounded in established scientific principles.

Experimental Design: The Foundation of a Robust Metabolism Study

A well-designed in vitro metabolism study is essential for generating reliable and reproducible data. The following sections outline the key considerations in designing a study for (5-Phenylpyridin-3-yl)methylamine.

The Choice of In Vitro System: Human Liver Microsomes

Human liver microsomes are the preferred in vitro system for initial metabolic stability and metabolite identification studies due to several factors:

  • Enzyme Richness: HLMs contain a high concentration of Phase I drug-metabolizing enzymes, especially cytochrome P450s, which are responsible for the metabolism of a vast number of drugs.[1]

  • Cost-Effectiveness and Availability: Compared to other systems like hepatocytes, HLMs are more readily available, easier to handle and store, and more cost-effective for screening purposes.[1]

  • Predictive Power: Data from HLM studies can provide a good initial estimate of a compound's metabolic clearance and help in identifying major metabolic pathways.[4]

The Role of Cofactors: Driving the Metabolic Engine

The enzymatic reactions within the microsomes, particularly those mediated by CYPs, are dependent on the presence of cofactors. The most critical cofactor for CYP-mediated oxidation is Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[5] NADPH acts as an electron donor in the CYP catalytic cycle, and its presence is essential for the oxidative metabolism of drugs.[5]

For this study, an NADPH-regenerating system is recommended over the direct addition of NADPH.[6] An NADPH-regenerating system, typically consisting of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously generates NADPH within the incubation mixture.[7][8] This ensures a sustained and stable concentration of the cofactor throughout the incubation period, which is crucial for accurate kinetic measurements.[6]

Determining Experimental Conditions

The selection of appropriate substrate concentrations and incubation times is critical for obtaining meaningful data.

  • Substrate Concentration: A typical starting concentration for the test compound, (5-Phenylpyridin-3-yl)methylamine, would be in the low micromolar range (e.g., 1 µM).[1] This concentration is generally low enough to be within the linear range of enzyme kinetics and is relevant to therapeutic concentrations.

  • Incubation Time Course: A time-course experiment is essential to determine the rate of metabolism. A typical set of time points would be 0, 5, 15, 30, 45, and 60 minutes.[1][9] The 0-minute time point, where the reaction is stopped immediately after the addition of the substrate, serves as a baseline control.

  • Controls: The inclusion of proper controls is fundamental to a self-validating system. These include:

    • No-NADPH control: Incubating the substrate with microsomes without the NADPH-regenerating system to confirm that the observed metabolism is NADPH-dependent.[9]

    • Heat-inactivated microsomes: Incubating the substrate with microsomes that have been denatured by heat to ensure that the metabolism is enzymatic and not due to chemical degradation.[9]

    • Positive control compounds: Including compounds with known high and low metabolic rates (e.g., verapamil and diazepam, respectively) to verify the activity of the microsomal batch.[5]

The following table summarizes the key experimental parameters:

ParameterRecommended ConditionRationale
In Vitro System Pooled Human Liver MicrosomesRepresents an average of the human population and is rich in CYP enzymes.[1]
Substrate (5-Phenylpyridin-3-yl)methylamineThe test compound for metabolic profiling.
Substrate Concentration 1 µMA standard concentration for initial screening, likely within the linear range of enzyme kinetics.[1]
Microsomal Protein Conc. 0.5 mg/mLA common concentration that provides sufficient enzymatic activity for most compounds.[1]
Cofactor NADPH-Regenerating SystemEnsures a sustained supply of NADPH for the duration of the incubation.[6]
Incubation Times 0, 5, 15, 30, 45, 60 minutesAllows for the determination of the rate of metabolism.[1][9]
Temperature 37°CMimics physiological temperature.[10]
Controls No-NADPH, Heat-inactivated microsomes, Positive controlsTo ensure the observed metabolism is enzymatic and NADPH-dependent, and to validate the assay.[9]

Detailed Experimental Protocol

This section provides a step-by-step methodology for conducting the in vitro metabolism study of (5-Phenylpyridin-3-yl)methylamine.

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. This buffer is used to maintain a physiological pH during the incubation.

  • (5-Phenylpyridin-3-yl)methylamine Stock Solution (1 mM): Prepare a 1 mM stock solution of the test compound in a suitable organic solvent like DMSO or acetonitrile.

  • Human Liver Microsomes (20 mg/mL): Thaw a vial of pooled human liver microsomes on ice.

  • NADPH-Regenerating System Solution: Prepare a solution containing:

    • NADP+ (1.3 mM)

    • Glucose-6-phosphate (3.3 mM)

    • Glucose-6-phosphate dehydrogenase (0.4 U/mL)

    • Magnesium chloride (3.3 mM) in phosphate buffer.

  • Stopping Solution: Prepare cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite) for quenching the reaction and for analytical quantification.

Incubation Procedure

The following workflow diagram illustrates the key steps of the incubation procedure:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Sample Processing & Analysis prep_buffer Prepare Buffer & Solutions prep_microsomes Thaw & Dilute Microsomes prep_buffer->prep_microsomes prep_compound Prepare Compound Working Solution prep_microsomes->prep_compound pre_warm Pre-warm Microsomes & Compound at 37°C prep_compound->pre_warm initiate Initiate Reaction with NADPH System pre_warm->initiate incubate Incubate at 37°C with Shaking initiate->incubate time_points Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Terminate with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms

Caption: Experimental workflow for the in vitro metabolism assay.

Step-by-step protocol:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the appropriate volumes of phosphate buffer, the (5-Phenylpyridin-3-yl)methylamine working solution, and the diluted human liver microsomes to achieve the final concentrations outlined in the experimental design table.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.[9]

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH-regenerating system solution to the pre-warmed incubation mixture.

  • Incubation: Incubate the reaction tubes at 37°C in a shaking water bath to ensure continuous mixing.

  • Time Point Sampling: At each designated time point (0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard.[10] This will stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: Vortex the quenched samples and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Data Analysis and Metabolite Identification

The analysis of the incubation samples is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12] This powerful analytical technique allows for the separation, detection, and identification of the parent compound and its metabolites with high sensitivity and specificity.[13]

LC-MS/MS Analysis

The LC-MS/MS system is set up to monitor the disappearance of the parent compound, (5-Phenylpyridin-3-yl)methylamine, and the appearance of potential metabolites. The data acquisition is typically performed in full-scan mode to detect all ions within a specified mass range, followed by data-dependent MS/MS scans to obtain fragmentation patterns of the most abundant ions.

Data Interpretation and Metabolite Identification

The identification of potential metabolites is a key outcome of this study. The process involves:

  • Extracting Ion Chromatograms: After data acquisition, the ion chromatograms for the parent compound and predicted metabolites are extracted.

  • Identifying Potential Metabolites: Metabolites are identified by looking for new peaks in the chromatograms of the incubated samples that are not present in the 0-minute or no-NADPH controls. The mass-to-charge ratio (m/z) of these new peaks will correspond to the parent compound plus the mass of the added functional group from the metabolic reaction.

  • Structural Elucidation: The fragmentation patterns obtained from the MS/MS spectra are used to propose the structure of the metabolites and pinpoint the site of metabolic modification.[14]

Potential Metabolic Pathways for (5-Phenylpyridin-3-yl)methylamine

Based on the chemical structure of (5-Phenylpyridin-3-yl)methylamine, several metabolic pathways can be predicted. The most common Phase I metabolic reactions are oxidations, which can include hydroxylation, N-dealkylation, and oxidation of the pyridine ring.

The following table summarizes the potential primary metabolites and their expected mass shifts:

BiotransformationMass Shift (Da)Proposed Metabolite
Hydroxylation+16Hydroxy-(5-phenylpyridin-3-yl)methylamine
N-Oxidation+16(5-Phenylpyridin-3-yl)methylamine N-oxide
Deamination-15-Phenyl-3-pyridinecarboxaldehyde

The proposed metabolic pathways are visualized in the following diagram:

G cluster_metabolites Potential Phase I Metabolites parent (5-Phenylpyridin-3-yl)methylamine met1 Hydroxylation (+16 Da) parent->met1 CYP450 met2 N-Oxidation (+16 Da) parent->met2 CYP450 met3 Deamination (-1 Da) parent->met3 MAO/CYP450

Sources

Exploratory

Blood-Brain Barrier Permeability Profiling of the (5-Phenylpyridin-3-yl)methylamine Scaffold: A Technical Guide for CNS Drug Development

Executive Summary The development of central nervous system (CNS) therapeutics requires molecular scaffolds that can efficiently traverse the blood-brain barrier (BBB) while evading active efflux mechanisms. (5-Phenylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires molecular scaffolds that can efficiently traverse the blood-brain barrier (BBB) while evading active efflux mechanisms. (5-Phenylpyridin-3-yl)methylamine (CAS 103921-71-7)[1] is a privileged biaryl-methanamine building block frequently utilized in neuropharmacology, most notably in the design of Glycogen Synthase Kinase 3 (GSK-3) inhibitors for Alzheimer's disease models ()[2].

As a Senior Application Scientist, I approach BBB permeability not as a single endpoint, but as a dynamic interplay between physicochemical properties, membrane partitioning, and transporter interactions. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for evaluating the BBB permeability of this specific scaffold and its derivatives.

Physicochemical Determinants of BBB Penetration

To understand how (5-Phenylpyridin-3-yl)methylamine interacts with the BBB, we must deconstruct its physicochemical profile. The molecule consists of a lipophilic biaryl core (phenyl + pyridine) and a basic primary amine.

According to CNS Multiparameter Optimization (MPO) guidelines, this unmodified scaffold possesses highly favorable baseline metrics for passive diffusion, though its basicity introduces specific pharmacokinetic liabilities.

Table 1: Physicochemical & Permeability Profile
ParameterCalculated/Typical ValueCNS Optimal RangeMechanistic Impact on BBB Permeability
Molecular Weight (MW) 184.24 Da< 400 DaHighly favorable; easily navigates the tight lipid packing of the BBB.
Polar Surface Area (PSA) ~38.9 Ų< 90 ŲExcellent; requires minimal desolvation energy to enter the lipid bilayer.
Lipophilicity (cLogP) ~1.81.5 – 2.5Optimal thermodynamic driving force for membrane partitioning.
Basicity (pKa) ~8.8 (Amine)7.0 – 9.0>95% protonated at physiological pH (7.4); introduces charge-based liabilities.
H-Bond Donors (HBD) 2≤ 3Low enough to prevent restriction of passive transcellular entry.

(Note: Structural data and baseline molecular weights are corroborated by [3]).

Mechanistic Transport Dynamics

The causality behind the scaffold's BBB penetration is driven by the tension between its lipophilic core and its cationic amine.

  • Passive Transcellular Diffusion: The low PSA (38.9 Ų) and ideal cLogP (~1.8) ensure that the unprotonated fraction rapidly partitions into the brain capillary endothelial cells.

  • Lysosomal Trapping Risk: Because the primary amine has a pKa of ~8.8, the molecule is predominantly cationic at pH 7.4. Once inside the endothelial cell, it can partition into acidic organelles (e.g., lysosomes, pH ~4.5), where it becomes doubly protonated (including the pyridine nitrogen, pKa ~4.5) and trapped.

  • Efflux Transporter Recognition: Basic, lipophilic amines are classic pharmacophores for P-glycoprotein (P-gp). While the low molecular weight of the raw scaffold prevents it from being a strong substrate, elaborating this scaffold into larger drug molecules often triggers P-gp-mediated efflux.

BBB_Transport Blood Blood Compartment (pH 7.4) Scaffold_Blood (5-Phenylpyridin-3-yl) methylamine Endothelium Brain Capillary Endothelial Cell Scaffold_Brain CNS Penetrant Compound Endothelium->Scaffold_Brain Entry to CNS P_gp P-gp / BCRP Efflux Pumps Endothelium->P_gp Substrate Recognition Brain Brain Parenchyma (Target) Scaffold_Blood->Endothelium Passive Transcellular Diffusion (High) P_gp->Blood Efflux (Low/Mod)

Fig 1: Mechanistic BBB transport dynamics of the biaryl-methanamine scaffold.

Self-Validating Experimental Workflows

To accurately quantify the BBB permeability of this scaffold, we must deploy a tiered experimental strategy. In my experience, relying solely on in vivo total brain concentration often leads to false positives due to non-specific lipid binding. The following protocols are designed as self-validating systems to isolate true permeability.

Protocol A: High-Throughput PAMPA-BBB (Passive Permeability)

Rationale: Isolates passive transcellular diffusion without the confounding variables of active transport.

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane at 20 mg/mL. Causality: PBL accurately mimics the high-cholesterol, sphingomyelin-rich environment of the human BBB, providing a tighter in vivo correlation than standard synthetic lecithins.

  • Plate Setup: Apply 4 μL of the PBL solution to the PVDF membrane of a 96-well donor plate. Add 300 μL of the scaffold test solution (10 μM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 μL of blank PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification & Self-Validation: Quantify donor and acceptor concentrations via LC-MS/MS.

    • Validation Check: Calculate Mass Balance Recovery ( R=(CD​+CA​)/C0​ ). If R<80% , the highly lipophilic amine is trapped within the artificial membrane, and the apparent permeability ( Pe​ ) must be mathematically corrected for membrane retention.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Assessment)

Rationale: Identifies if the scaffold or its derivatives are substrates for P-glycoprotein.

  • Cell Seeding: Seed MDCK cells transfected with human MDR1 (P-gp) on polycarbonate transwell inserts at 3×105 cells/cm². Culture for 4-5 days.

  • Monolayer Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Co-incubate with Lucifer Yellow (LY); reject any wells with LY permeability > 1% to ensure tight junction integrity.

  • Transport Assay: Dose the compound (5 μM) in the Apical (A) compartment for A-to-B transport, and the Basolateral (B) compartment for B-to-A transport. Incubate for 2 hours at 37°C.

  • Data Interpretation: Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER>2.0 that is reversible by the addition of a P-gp inhibitor (e.g., Verapamil) confirms active efflux liability.

Protocol C: In Vivo Unbound Brain Partitioning ( Kp,uu,brain​ )

Rationale: Differentiates between total brain partitioning and the pharmacologically active free drug.

  • Dosing & Sampling: Administer the scaffold IV (1 mg/kg) to Sprague-Dawley rats. At steady-state (e.g., 2 hours post-dose), collect plasma and harvest the whole brain.

  • Tissue Processing: Homogenize the brain tissue in a 1:3 ratio with phosphate buffer.

  • Equilibrium Dialysis: Place brain homogenate and plasma in the donor sides of a 96-well equilibrium dialysis block, against blank buffer in the acceptor sides. Incubate at 37°C for 4 hours.

  • Fraction Unbound Calculation: Determine the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Final Metric: Calculate Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

    • Causality: Because the primary amine of (5-Phenylpyridin-3-yl)methylamine anchors tightly to acidic phospholipids in the brain parenchyma, fu,brain​ is typically very low. Failing to correct for this will result in artificially inflated efficacy predictions.

Workflow Step1 1. Physicochemical Profiling (pKa, cLogP, PSA) Step2 2. In Vitro PAMPA-BBB (Passive Permeability Validation) Step1->Step2 Step3 3. Cell-Based Transwell Assays (MDCK-MDR1 Efflux Ratio) Step2->Step3 Step4 4. In Vivo Pharmacokinetics (Kp,uu,brain Determination) Step3->Step4

Fig 2: Self-validating experimental workflow for BBB permeability assessment.

Structural Optimization Strategies

If experimental workflows reveal poor Kp,uu,brain​ or high efflux for derivatives of the (5-Phenylpyridin-3-yl)methylamine scaffold, structural optimization must target the physicochemical root causes:

Logic_Tree Amine Primary Amine (pKa ~8.8) Protonation >95% Cationic at pH 7.4 Amine->Protonation Lipid Biaryl Core (cLogP ~1.8) Permeability High Membrane Partitioning Lipid->Permeability Protonation->Permeability Charge penalty Trapping Lysosomal Trapping & P-gp Recognition Protonation->Trapping Acidic organelles CNS Net CNS Exposure Permeability->CNS Passive Entry Trapping->CNS Reduces free drug

Fig 3: Physicochemical causality network for scaffold BBB permeability.

  • Mitigating Basicity: Convert the primary amine to a secondary or tertiary amine via reductive amination, or introduce an alpha-methyl group. This provides steric shielding around the basic nitrogen, reducing the pKa slightly and drastically lowering the hydrogen bond donor count, which reduces P-gp recognition.

  • Fluorination: Adding a fluorine atom to the phenyl ring (e.g., 3-fluoro or 4-fluoro substitution) can lower the pKa of the neighboring systems through inductive electron withdrawal while simultaneously increasing lipophilicity and metabolic stability against CYP450 enzymes.

References

  • Jiang, X.-Y., et al. "Ameliorated Aβ1–42-Induced Alzheimer's Disease in SD Rats by Inhibiting Oxidative Stress and Apoptosis." ACS Chemical Neuroscience, 2021, 12(4), 640-650. DOI: 10.1021/acschemneuro.0c00655. Available at:[Link]

  • PubChem. "[3-(Aminomethyl)phenyl]-pyridin-4-ylmethanamine Compound Summary." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Pharmacological Targeting of MmpL3 by (5-Phenylpyridin-3-yl)methylamine Derivatives: A Technical Whitepaper

Executive Summary The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacological scaffolds. Recent structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacological scaffolds. Recent structure-guided drug design efforts have identified (5-phenylpyridin-3-yl)methylamine derivatives as highly potent antitubercular agents[1]. As a Senior Application Scientist overseeing target deconvolution and assay development, I have structured this whitepaper to dissect the primary pharmacological target of this scaffold: Mycobacterial Membrane Protein Large 3 (MmpL3) .

This guide provides an in-depth analysis of the scaffold's mechanism of action, structure-activity relationship (SAR) data, and the self-validating experimental workflows required to confirm target engagement.

The Pharmacological Target: MmpL3

Biological Role of MmpL3

MmpL3 is an essential inner membrane transporter (flippase) in Mycobacterium tuberculosis. Its primary physiological function is the translocation of trehalose monomycolate (TMM) from the cytoplasm across the inner membrane to the periplasmic space[1]. Once in the periplasm, the Antigen 85 (Ag85) complex utilizes TMM to synthesize trehalose dimycolate (TDM) and cell wall mycolates, which are critical for mycobacterial viability and virulence.

Mechanism of Inhibition

The (5-phenylpyridin-3-yl)methylamine scaffold acts as a direct inhibitor of the MmpL3 proton relay channel. The causality behind the scaffold's efficacy lies in its specific spatial and electrostatic interactions within the transmembrane domain:

  • Proton Motive Force Disruption: The basic nitrogen atom of the methylamine linker (often incorporated into a bulky aliphatic ring like 4,4-dimethyl-1,4-azasilinane) acts as a proton sink. Molecular docking confirms that this nitrogen forms a critical hydrogen bond (distance ~2.62 Å) with the aspartic acid residue Asp645 (D645) [1].

  • Hydrophobic Anchoring: The pyridine core and the 5-phenyl substituent are precisely angled to occupy the hydrophobic S1 and S2 pockets of the MmpL3 channel. The aromatic system maintains strong π−π stacking interactions with Tyr646 (Y646) , effectively locking the transporter in an inactive conformation and halting TMM translocation[1].

Pathway TMM_in Intracellular TMM MmpL3 MmpL3 Transporter (Target) TMM_in->MmpL3 Binding TMM_out Extracellular TMM MmpL3->TMM_out Translocation CellWall Mycolic Acid Wall TMM_out->CellWall Biosynthesis Inhibitor (5-Phenylpyridin-3-yl) methylamine Inhibitor->MmpL3 Blocks D645

Mechanism of MmpL3 inhibition by (5-Phenylpyridin-3-yl)methylamine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The optimization of the (5-phenylpyridin-3-yl)methylamine core demonstrates a clear correlation between the steric bulk of the amine moiety and whole-cell antitubercular activity. Table 1 summarizes the pharmacological profile of key derivatives, including the specific 5-phenyl substituted analog (Compound 23) and highly optimized lead structures (Compound 62)[1].

Table 1: Pharmacological Profiling of Key Methylamine Derivatives

Compound IDPyridine SubstitutionAmine Moiety ( R1​ )MIC against H37Rv ( μ g/mL)Cytotoxicity Vero IC 50​ ( μ g/mL)Microsomal Stability CL int​ ( μ L/min/mg)
Compound 21 4-(4-isopropylphenyl)4,4-dimethyl-1,4-azasilinane0.5> 16ND
Compound 23 5-phenyl4,4-dimethyl-1,4-azasilinane~1.0> 16ND
Compound 62 6-(4-biphenyl)N-8-azaspiro[4,5]decyl0.016 1628

Data Interpretation: The transition from a simple 5-phenyl substitution (Compound 23) to a bulkier biphenyl system paired with an azaspiro ring (Compound 62) drastically improves the MIC against Mtb H37Rv to 0.016 μ g/mL, while maintaining an acceptable safety window (IC 50​ 16 μ g/mL) and moderate liver microsomal stability[1].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the identification of MmpL3 as the target must be proven through a self-validating experimental loop. The following protocols detail the causality behind the phenotypic screening and subsequent genomic target validation.

Protocol 1: Phenotypic Screening via Microplate Alamar Blue Assay (MABA)

Causality: MABA is utilized over standard optical density (OD) measurements because resazurin (Alamar Blue) is reduced to highly fluorescent resorufin only by the active metabolism of living bacilli. This eliminates false positives caused by dead cell debris scattering light.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until logarithmic phase (OD 600​ 0.6-0.8).

  • Compound Plating: Perform 2-fold serial dilutions of the (5-phenylpyridin-3-yl)methylamine derivatives in a 96-well plate (concentration range: 16 μ g/mL to 0.007 μ g/mL).

  • Incubation: Add 104 CFU/well of the Mtb inoculum. Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Detection: Add 30 μ L of Alamar Blue reagent to each well. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence at Ex 530 nm / Em 590 nm. The MIC is defined as the lowest concentration yielding at least 90% inhibition of the bacterial growth signal[1].

Protocol 2: Target Validation via Spontaneous Resistance Mutation

Causality: If a compound selectively targets MmpL3, applying high selection pressure will force the bacteria to either die or mutate the specific binding pocket of the target protein. Isolating these mutants and identifying a Single Nucleotide Polymorphism (SNP) in the mmpL3 gene creates a closed, self-validating proof of target engagement.

  • Agar Preparation: Prepare Middlebrook 7H11 agar plates containing the lead compound at concentrations of 5x, 10x, and 20x the established MIC.

  • Selection Pressure: Plate a high-density inoculum ( 108 to 109 CFU) of wild-type Mtb H37Rv onto the compound-treated agar.

  • Incubation: Incubate at 37°C for 4 to 6 weeks to allow slow-growing spontaneous mutants to form visible colonies.

  • Resistance Confirmation: Pick isolated colonies, expand them in compound-free 7H9 broth, and re-run the MABA protocol (Protocol 1) to confirm a stable shift in the MIC.

  • Whole Genome Sequencing (WGS): Extract genomic DNA from the confirmed resistant mutants. Perform WGS and map the reads against the wild-type H37Rv reference genome.

  • Validation: In the case of (5-phenylpyridin-3-yl)methylamine derivatives, WGS consistently reveals a point mutation resulting in an S288T amino acid substitution in MmpL3[1]. This mutation alters the conformation of the transmembrane binding pocket, conferring resistance and definitively validating MmpL3 as the pharmacological target.

Workflow Syn Compound Synthesis Screen MABA MIC Assay Syn->Screen Hits Mutant Mutant Generation Screen->Mutant 10x MIC WGS Whole Genome Seq Mutant->WGS DNA Valid MmpL3 S288T Confirmed WGS->Valid SNP Valid->Syn Redesign

Self-validating workflow for confirming MmpL3 as the pharmacological target.

References

  • Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents Source: European Journal of Medicinal Chemistry / PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link]

Sources

Exploratory

Architectural and Mechanistic Profiling of (5-Phenylpyridin-3-yl)methanamine in Epigenetic Drug Discovery

Executive Summary The pursuit of selective epigenetic modulators has increasingly focused on the Protein Arginine Methyltransferase (PRMT) family, enzymes responsible for the post-translational methylation of arginine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of selective epigenetic modulators has increasingly focused on the Protein Arginine Methyltransferase (PRMT) family, enzymes responsible for the post-translational methylation of arginine residues. Among these, PRMT6 is heavily implicated in tumor progression, cell cycle dysregulation, and therapy resistance[1]. However, the high sequence homology among Type I PRMTs has historically hindered the development of selective inhibitors.

This technical guide provides an in-depth analysis of (5-Phenylpyridin-3-yl)methanamine (CAS: 103921-71-7), a breakthrough core scaffold that leverages a heterocycle-replacing strategy to achieve unprecedented selectivity for PRMT6[2]. Designed for researchers and drug development professionals, this whitepaper details the structural rationale, step-by-step synthetic methodologies, and validation workflows required to utilize this scaffold in epigenetic drug discovery.

Structural Analysis and Physicochemical Properties

The (5-Phenylpyridin-3-yl)methanamine scaffold is characterized by a central 6-membered pyridine ring, substituted with a phenyl group at the 5-position and a methanamine moiety at the 3-position. This specific spatial arrangement is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at exploiting the unique topological features of the PRMT6 active site[2].

Quantitative Data Summary
Property / MetricValue / Description
Chemical Name (5-Phenylpyridin-3-yl)methanamine
CAS Registry Number 103921-71-7[3]
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol [3]
Core Scaffold 6-membered pyridine ring with 5-phenyl and 3-methanamine substitutions
Primary Target Enzyme Protein Arginine Methyltransferase 6 (PRMT6)[1]
Key Interacting Residues Glu49, Tyr48 (Unique to PRMT6)[2]
Selectivity Profile (Derivative a25) >25-fold over PRMT1/8; >50-fold over PRMT3/4/5/7[1]

Mechanistic Rationale: Overcoming PRMT Homology

Type I PRMTs catalyze the asymmetric dimethylation of arginine residues (e.g., histone H3R2) and share highly conserved S-adenosylmethionine (SAM) and substrate binding pockets[1]. This conservation makes selective inhibition notoriously difficult, often resulting in off-target toxicity.

By overlapping the crystal structures of PRMT1, PRMT6, and PRMT8, researchers identified two residues unique to the PRMT6 substrate pocket: Tyr48 and Glu49 [2]. The (5-phenylpyridin-3-yl)methanamine scaffold was rationally designed to exploit this difference. The primary amine of the methanamine group acts as a critical hydrogen bond donor, anchoring directly to the Glu49 residue. This interaction, combined with the spatial orientation provided by the 6-membered pyridine core, effectively blocks the substrate from entering the active site, resulting in highly selective competitive inhibition[2].

PRMT6_Pathway SAM SAM (Methyl Donor) PRMT6 PRMT6 Enzyme (Tyr48, Glu49) SAM->PRMT6 Binds SAM Pocket Product H3R2me2a (Epigenetic Mark) PRMT6->Product Asymmetric Dimethylation Substrate Histone H3 (Arg2) Substrate->PRMT6 Binds Substrate Pocket Inhibitor (5-Phenylpyridin-3-yl)methanamine Scaffold Inhibitor->PRMT6 H-Bonds to Glu49 (Competitive Inhibition)

PRMT6 methylation pathway and targeted inhibition by the methanamine scaffold.

Synthetic Methodology & Verification Protocols

To ensure high yield and structural integrity, the synthesis of the (5-Phenylpyridin-3-yl)methanamine core is executed via a two-step protocol: a palladium-catalyzed cross-coupling followed by a chemoselective reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core by coupling 5-bromonicotinonitrile with phenylboronic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromonicotinonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and distilled water.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as the inorganic base.

  • Degassing: Purge the mixture with nitrogen gas for 15 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidative deactivation of the palladium catalyst.

  • Catalysis: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). Causality: The dppf ligand provides an optimal bite angle that stabilizes the Pd(0) intermediate and accelerates reductive elimination, minimizing unwanted homocoupling side products.

  • Execution: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). Following aqueous workup and silica gel chromatography, confirm the intermediate (5-phenylnicotinonitrile) via LC-MS.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduce the nitrile group to a primary amine to yield the final scaffold.

  • Reaction Setup: Dissolve the purified 5-phenylnicotinonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

  • Reduction: Dropwise, add Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Causality: BH₃·THF is explicitly chosen over high-pressure catalytic hydrogenation (e.g., H₂ with Pd/C) to prevent the unwanted reduction or hydrogenation of the pyridine ring. The borane complex offers strict chemoselectivity for the nitrile group.

  • Execution: Gradually warm the mixture to room temperature, then reflux for 4 hours.

  • Quenching: Cool to 0°C and carefully quench with Methanol, followed by 1M HCl. Causality: The acidic quench is mandatory to break the highly stable boron-amine complex formed during the reaction.

  • Self-Validation: Verify the final product via LC-MS (expected m/z[M+H]⁺ = 185.1). ¹H-NMR (DMSO-d6) must confirm the disappearance of the nitrile carbon and the appearance of benzylic protons (~3.8 ppm) and primary amine protons (~2.0 ppm, broad singlet).

Experimental Workflows for Inhibitor Validation

Once derivatives (such as compound a25) are synthesized from the core scaffold, they must undergo rigorous biochemical and cellular validation to confirm target engagement and phenotypic efficacy[4].

Protocol: Biochemical PRMT6 Enzymatic Assay
  • Incubation: Incubate recombinant human PRMT6 enzyme with varying concentrations of the synthesized inhibitor in an assay buffer (20 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100).

  • Reaction Initiation: Add the methyl donor, S-adenosyl-L-[methyl-³H]methionine (³H-SAM), and the substrate (histone H3 peptide).

  • Execution: Incubate the microplate at 37°C for 60 minutes.

  • Quantification: Quench the reaction and transfer to a filter microplate to capture the methylated peptide. Measure the incorporated radioactivity using a scintillation counter.

  • Causality: A radiometric assay is utilized because it provides direct, highly sensitive quantification of methyltransferase activity, completely avoiding the autofluorescence interference commonly caused by small-molecule aromatic inhibitors in fluorescence-based assays.

Validation_Workflow Synthesis 1. Scaffold Synthesis (Suzuki & Reduction) Assay 2. In Vitro Assay (IC50 Determination) Synthesis->Assay Selectivity 3. Selectivity Profiling (PRMT Panel) Assay->Selectivity Cellular 4. Cellular Assays (Apoptosis/Proliferation) Selectivity->Cellular

Step-by-step experimental workflow for validating PRMT6 inhibitors.

Conclusion

The (5-Phenylpyridin-3-yl)methanamine scaffold represents a paradigm shift in epigenetic drug discovery. By moving away from traditional SAM-competitive frameworks and utilizing a heterocycle-replacing strategy, this scaffold successfully exploits the unique Glu49 residue of PRMT6[1],[2]. The resulting derivatives not only demonstrate exceptional biochemical selectivity but also exhibit potent anti-proliferative effects in tumor models, paving the way for a new generation of targeted epigenetic cancer therapies[4].

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-Phenylpyridin-3-yl)methylamine: A Detailed Protocol for Researchers

This comprehensive guide details a robust, step-by-step protocol for the synthesis of (5-Phenylpyridin-3-yl)methylamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details a robust, step-by-step protocol for the synthesis of (5-Phenylpyridin-3-yl)methylamine, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a detailed experimental procedure but also the underlying scientific rationale for key steps and reagent choices.

Introduction

(5-Phenylpyridin-3-yl)methylamine is a key structural motif present in a variety of biologically active compounds. Its rigid pyridine core, coupled with the lipophilic phenyl substituent and the versatile methylamine group, makes it an attractive scaffold for the development of novel therapeutics. The synthesis of this compound is typically achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl system, followed by the reduction of a nitrile to the desired primary amine. This protocol provides a reliable method for the laboratory-scale synthesis of this important intermediate.

Synthetic Strategy Overview

The synthesis of (5-Phenylpyridin-3-yl)methylamine is accomplished via a two-step reaction sequence starting from 5-bromonicotinonitrile. The first step involves a Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinonitrile and phenylboronic acid to yield 5-phenylnicotinonitrile. The second step is the reduction of the nitrile functionality in 5-phenylnicotinonitrile to the corresponding primary amine using a suitable reducing agent.

Synthesis_Workflow Start 5-Bromonicotinonitrile Intermediate 5-Phenylnicotinonitrile Start->Intermediate Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst, Base) Product (5-Phenylpyridin-3-yl)methylamine Intermediate->Product Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)

Figure 1: Overall synthetic workflow for (5-Phenylpyridin-3-yl)methylamine.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Phenylnicotinonitrile

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, phenylboronic acid) with a halide (5-bromonicotinonitrile). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
5-BromonicotinonitrileC₆H₃BrN₂183.011.0 g5.46 mmol
Phenylboronic AcidC₆H₇BO₂121.930.80 g6.55 mmol
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.315 g0.273 mmol
Sodium CarbonateNa₂CO₃105.991.74 g16.38 mmol
TolueneC₇H₈92.1420 mL-
EthanolC₂H₅OH46.075 mL-
WaterH₂O18.025 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Brine (sat. aq. NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinonitrile (1.0 g, 5.46 mmol), phenylboronic acid (0.80 g, 6.55 mmol), and sodium carbonate (1.74 g, 16.38 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (20 mL), ethanol (5 mL), and water (5 mL). Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.315 g, 0.273 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude 5-phenylnicotinonitrile by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white solid.

Part 2: Reduction of 5-Phenylnicotinonitrile to (5-Phenylpyridin-3-yl)methylamine

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation and reduction using metal hydrides being the most common.[4] For this protocol, we will detail the use of Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent capable of efficiently converting nitriles to primary amines.[5][6][7] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride attack to form a dianion, which is then protonated upon aqueous work-up.[5][8]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
5-PhenylnicotinonitrileC₁₂H₈N₂180.211.0 g5.55 mmol
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.950.42 g11.1 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-
WaterH₂O18.02As needed-
15% aq. Sodium HydroxideNaOH40.00As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Protocol
  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add a suspension of Lithium Aluminum Hydride (0.42 g, 11.1 mmol) in anhydrous THF (15 mL).

  • Addition of Nitrile: Dissolve 5-phenylnicotinonitrile (1.0 g, 5.55 mmol) in anhydrous THF (15 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water (0.4 mL), followed by 15% aqueous sodium hydroxide (0.4 mL), and then water (1.2 mL). This sequential addition is crucial for the safe decomposition of the reactive hydride and the formation of a granular precipitate of aluminum salts.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

  • Purification: Combine the filtrate and the washings, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield the crude (5-Phenylpyridin-3-yl)methylamine.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) or by distillation under reduced pressure to obtain the pure primary amine.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analysis5-Phenylnicotinonitrile(5-Phenylpyridin-3-yl)methylamine
¹H NMR Aromatic protons in the range of 7.4-8.9 ppm.Aromatic protons (7.3-8.6 ppm), a singlet for the CH₂ group (~3.9 ppm), and a broad singlet for the NH₂ group (variable, ~1.5-2.5 ppm).
¹³C NMR Aromatic carbons and the nitrile carbon (~118 ppm).Aromatic carbons and the CH₂ carbon (~45 ppm).
Mass Spec (ESI-MS) [M+H]⁺ at m/z 181.07[M+H]⁺ at m/z 185.11
IR (KBr) C≡N stretch around 2230 cm⁻¹N-H stretching bands around 3300-3400 cm⁻¹ (doublet for primary amine).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • The quenching of the LiAlH₄ reaction is highly exothermic and generates hydrogen gas. Perform this step slowly and cautiously in an ice bath.

References

  • Wikipedia. Nitrile reduction. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • JoVE. Video: Nitriles to Amines: LiAlH4 Reduction. [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • ACS Publications. Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]

  • Google Patents.
  • PMC. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]

  • ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]

  • PMC. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Semantic Scholar. Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PMC. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocols for (5-Phenylpyridin-3-yl)methylamine in Cell Culture Assays

Introduction & Chemical Profiling Handling synthetic small molecules in biological assays requires a deep understanding of their physicochemical properties. (5-Phenylpyridin-3-yl)methylamine (Molecular Weight: 184.24 g/m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

Handling synthetic small molecules in biological assays requires a deep understanding of their physicochemical properties. (5-Phenylpyridin-3-yl)methylamine (Molecular Weight: 184.24 g/mol ) presents a classic solubility challenge in cell culture workflows. Structurally, the molecule features a highly lipophilic biphenyl-like core (a phenyl ring conjugated to a pyridine ring) paired with a polar, basic primary amine.

At physiological pH (7.2–7.4), the primary amine is only partially protonated, leaving the hydrophobic core exposed to the aqueous environment. This structural dichotomy means the compound is highly soluble in aprotic organic solvents but highly prone to rapid precipitation (hydrophobic collapse) when introduced directly into aqueous cell culture media.

Table 1: Physicochemical Profile & Solvation Strategy

ParameterValue / Description
Chemical Name (5-Phenylpyridin-3-yl)methylamine
Molecular Weight 184.24 g/mol
Structural Features Lipophilic phenylpyridine core; polar primary methylamine
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO) (≥ 99.9% purity)
Aqueous Behavior Poor solubility at pH 7.4; high risk of nucleation and precipitation
Chemical Liability Primary amine may form Schiff bases with media carbonyls (e.g., pyruvate) over prolonged incubation

Mechanistic Insights: The Physics of Solvation (E-E-A-T)

As researchers, we must look beyond simply "dissolving a powder" and understand the solvent exchange kinetics that dictate assay success.

The Criticality of Anhydrous DMSO

Hydrophobic amines must be dissolved in high-quality, anhydrous DMSO [1]. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture every time a vial is opened. Even a 2–5% water ingress into your DMSO stock alters the thermodynamic activity of the solvent mixture. This lowers the solubility threshold of the lipophilic phenylpyridine core, causing silent, microscopic precipitation in your storage tubes over time. Rule of thumb: Always use septum-sealed, anhydrous DMSO and purge with inert gas (Nitrogen or Argon) if storing for extended periods.

The Danger of Localized Supersaturation

A common mistake is spiking a high-concentration DMSO master stock directly into cold aqueous media. When a 50 mM DMSO stock droplet hits aqueous media, the DMSO rapidly diffuses outward into the water. Because solvent diffusion outpaces the dispersion of the hydrophobic solute, the local concentration of the compound in that microenvironment instantly exceeds its aqueous solubility limit. This triggers rapid nucleation—the compound "crashes out" into microcrystals [2]. To prevent this, we employ serial dilution in DMSO followed by addition to pre-warmed media [3].

Mechanism Stock High Conc. DMSO Stock (Hydrophobic Core Solvated) Direct Direct Addition to Cold Media (High Concentration Gradient) Stock->Direct Serial Serial DMSO Dilution + Pre-warmed Media Addition Stock->Serial Precip Localized Supersaturation (Hydrophobic Collapse & Precipitation) Direct->Precip Rapid Solvent Exchange Soluble Homogeneous Dispersion (Stable Aqueous Solvation) Serial->Soluble Gradual Solvent Exchange

Caption: Mechanistic pathways of compound precipitation versus stable aqueous solvation.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock

Self-Validating Check: The resulting solution must be optically clear with no particulate matter when held against a light source.

  • Equilibration: Allow the sealed vial of (5-Phenylpyridin-3-yl)methylamine powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the anhydrous environment.

  • Weighing: Weigh the desired mass (e.g., 9.21 mg for 1 mL of 50 mM stock) using an analytical balance in a low-humidity environment.

  • Solvation: Add the calculated volume of room-temperature, anhydrous DMSO (≥ 99.9%).

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2–5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed, sterile microcentrifuge tubes. Store at -20°C in a desiccator box. Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture.

Protocol B: Aqueous Media Spiking for Cell Culture

Self-Validating Check: The final cell culture media should exhibit no increased turbidity compared to a vehicle-control media.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex briefly to ensure any micro-precipitates formed during freezing are re-solubilized.

  • Intermediate Serial Dilution (Crucial Step): Do not dilute the 50 mM stock directly to your final working concentration. Instead, create intermediate stocks in 100% DMSO so that your final spike into the media is always a 1:1000 dilution (yielding a constant 0.1% final DMSO concentration).

  • Media Pre-warming: Warm the target cell culture media to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent molecules, accelerating compound dispersion and preventing localized supersaturation.

  • The Spike: While gently vortexing or swirling the pre-warmed media, add the intermediate DMSO stock dropwise directly into the center of the liquid (avoiding the plastic walls).

  • Immediate Application: Apply the spiked media to your cell cultures immediately. Causality: (5-Phenylpyridin-3-yl)methylamine contains a primary amine that can slowly react with keto-acids (like sodium pyruvate) in the media to form Schiff bases. Immediate use minimizes this degradation pathway.

Workflow A Weigh (5-Phenylpyridin-3-yl)methylamine (Anhydrous Conditions) B Dissolve in 100% Anhydrous DMSO (e.g., 50 mM Master Stock) A->B Add Solvent C Aliquot & Store at -20°C (Desiccated) B->C Prevent Freeze-Thaw D Thaw Aliquot at RT (Vortex to ensure dissolution) C->D Assay Prep E Serial Dilution in 100% DMSO (Create Intermediate Stocks) D->E Minimize Gradient F Spike into Pre-warmed (37°C) Media (Final DMSO ≤ 0.1%) E->F 1:1000 Dilution G Apply to Cell Culture Assays (Minimize Pre-incubation) F->G Immediate Use

Caption: Workflow for the preparation and aqueous dilution of hydrophobic amine stocks.

Quantitative Dilution Matrix

To prevent solvent-induced cytotoxicity and transcriptomic artifacts, the final concentration of DMSO in cell-based assays must be strictly controlled, ideally kept at or below 0.1% [3]. Use the matrix below to achieve target assay concentrations while maintaining a constant 0.1% DMSO vehicle background.

Table 2: Standardized Dilution Matrix (Targeting 0.1% Final DMSO)

Desired Final Assay Conc.Intermediate DMSO Stock Conc. (Prepared from 50 mM Master)Vol. of Intermediate StockVol. of Pre-Warmed Culture MediaFinal % DMSO
50 µM 50 mM (Master Stock)1.0 µL999 µL0.1%
10 µM 10 mM (Dilute Master 1:5 in DMSO)1.0 µL999 µL0.1%
5 µM 5 mM (Dilute Master 1:10 in DMSO)1.0 µL999 µL0.1%
1 µM 1 mM (Dilute Master 1:50 in DMSO)1.0 µL999 µL0.1%
0.1 µM 100 µM (Dilute Master 1:500 in DMSO)1.0 µL999 µL0.1%
Vehicle Control 100% Anhydrous DMSO1.0 µL999 µL0.1%

References

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: Journal of Visualized Experiments (PMC5614309) URL: [Link]

Method

(5-Phenylpyridin-3-yl)methylamine formulation for intravenous injection in mice

Application Note: Formulation and Intravenous Administration Protocol for (5-Phenylpyridin-3-yl)methylamine in Murine Models Executive Summary & Rationale (5-Phenylpyridin-3-yl)methylamine is a small-molecule scaffold fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Intravenous Administration Protocol for (5-Phenylpyridin-3-yl)methylamine in Murine Models

Executive Summary & Rationale

(5-Phenylpyridin-3-yl)methylamine is a small-molecule scaffold frequently utilized in the discovery of central nervous system (CNS) therapeutics and antitubercular agents (e.g., MmpL3 inhibitors). For preclinical pharmacokinetic (PK) and efficacy studies, intravenous (IV) administration is the gold standard to achieve 100% bioavailability and rapid systemic exposure.

However, formulating this compound for IV injection presents a physicochemical challenge. The molecule consists of a highly lipophilic 5-phenylpyridine core and a basic primary methylamine group. While the amine can be protonated to increase aqueous solubility, injecting unbuffered, highly acidic solutions directly into the murine bloodstream can cause severe phlebitis, hemolysis, and tail necrosis.

The Solution: To balance solubility, stability, and physiological tolerability, this protocol utilizes a 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex suspended in a mildly acidic, isotonic buffer (pH 5.5). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic phenylpyridine moiety, while the protonated methylamine remains solvent-exposed[1]. This supramolecular strategy prevents in vivo precipitation upon injection and is highly tolerated in murine models[2].

Physicochemical Profiling & Formulation Strategy

Understanding the causality behind excipient selection requires profiling the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Profile of (5-Phenylpyridin-3-yl)methylamine

PropertyEstimated ValueFormulation Implication
Molecular Weight 184.24 g/mol Small molecule; easily diffuses across biological membranes.
LogP (Lipophilicity) ~1.8 – 2.2Prone to aggregation in pure aqueous solutions at physiological pH.
pKa (Primary Amine) ~9.0 – 9.5Protonated (cationic) at physiological pH; ideal for electrostatic stabilization.
pKa (Pyridine Nitrogen) ~5.2Remains largely unprotonated above pH 6.0.

Table 2: Formulation Components and Mechanistic Causality

ComponentConcentrationPurpose & Causality
API 1 – 5 mg/mLTarget dose for a standard 10 mL/kg injection volume in mice.
HP-β-CD 20% (w/v)Acts as a solubilizer via host-guest complexation. FDA-approved inactive ingredient for IV use; rapidly cleared by the kidneys without accumulating[1][2].
Acetate Buffer 50 mM, pH 5.5Maintains the primary amine in a fully ionized state to maximize solubility. The low buffering capacity allows rapid neutralization by blood upon injection.
NaCl 0.9% (w/v)Ensures the solution is isotonic, preventing osmotic shock and hemolysis in the tail vein.

Workflow: Formulation to Systemic Distribution

The following diagram illustrates the logical progression from API compounding to target tissue engagement.

G A API Preparation (5-Phenylpyridin-3-yl)methylamine B HP-β-CD Complexation (20% w/v, pH 5.5) A->B C Sterile Filtration (0.22 μm PES) B->C D Tail Vein Injection (Max 10 mL/kg, 27-30G) C->D E Systemic Circulation (Rapid Distribution) D->E F Target Tissue (e.g., CNS / Lungs) E->F

Caption: Workflow from API complexation with HP-β-CD to systemic distribution in murine models.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the HP-β-CD Vehicle

Note: Prepare the vehicle fresh or store at 4°C for up to 1 week. Ensure all glassware is depyrogenated.

  • Weigh 20.0 g of pharmaceutical-grade HP-β-CD.

  • Dissolve the HP-β-CD in 80 mL of 50 mM Sodium Acetate buffer.

  • Add 0.9 g of NaCl to achieve isotonicity.

  • Stir continuously at room temperature until the solution is completely clear (approx. 15–20 minutes).

  • Adjust the pH to exactly 5.5 using 0.1 M HCl or 0.1 M NaOH.

  • Bring the final volume to 100 mL with Milli-Q water.

Protocol B: Compounding and Quality Control (QC)
  • Weighing: Accurately weigh the required amount of (5-Phenylpyridin-3-yl)methylamine (e.g., 10 mg for a 2 mg/mL formulation).

  • Solubilization: Add 5 mL of the prepared HP-β-CD vehicle.

  • Complexation: Vortex vigorously for 2 minutes. Follow with bath sonication for 10–15 minutes at room temperature. The mechanical energy facilitates the inclusion of the hydrophobic phenyl ring into the cyclodextrin cavity.

  • Visual QC: Inspect the solution against a dark background. It must be completely transparent with no particulate matter.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe. Attach a 0.22 μm Polyethersulfone (PES) syringe filter. Expert Insight: PES is strictly recommended over Nylon or PTFE due to its exceptionally low protein/drug binding characteristics, ensuring no API is lost during filtration.

Protocol C: Intravenous (Tail Vein) Administration in Mice

Compliance Warning: All animal procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).

  • Volume Calculation: The maximum permissible IV injection volume for mice is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[3][4]. Calculate the exact volume based on the animal's weight taken on the day of dosing.

  • Vasodilation: Place the mouse in a commercially available warming box or use a warm water pad (40–45°C) for 5–10 minutes[4]. Expert Insight: Warming dilates the lateral tail veins, making them visible and significantly reducing the risk of extravascular injection.

  • Restraint: Secure the mouse in a well-ventilated, appropriately sized brass or plastic restrainer[4].

  • Injection:

    • Use a sterile 1 mL syringe equipped with a 27G to 30G needle [3][4].

    • Ensure no air bubbles are present in the syringe.

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into the lateral tail vein at a shallow angle, keeping the syringe parallel to the tail[4].

    • Inject the formulation as a slow, steady bolus (over approx. 10–15 seconds). Rapid injection can cause cardiovascular shock or pulmonary edema.

  • Post-Injection: Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad for 30 seconds to achieve hemostasis[4]. Monitor the animal for 15 minutes for any signs of acute distress.

References

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology (NTNU). Available at:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Use of (5-Phenylpyridin-3-yl)methylamine as a Chemical Probe

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (5-phenylpyridin-3-yl)methylamine as a chemical probe for in vitro st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (5-phenylpyridin-3-yl)methylamine as a chemical probe for in vitro studies. Based on its structural features, which are common in many bioactive compounds, this guide outlines a systematic approach to characterize its potential as an inhibitor of monoamine oxidases (MAO), a class of enzymes critical in neurobiology and pharmacology. The protocols herein describe detailed methodologies for biochemical and cell-based assays to determine the potency, selectivity, and cellular effects of this compound, thereby establishing a framework for its validation as a chemical probe.

Introduction: The Rationale for Investigating (5-Phenylpyridin-3-yl)methylamine as a Monoamine Oxidase Inhibitor

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] (5-Phenylpyridin-3-yl)methylamine, a member of this structural class, presents an intriguing profile for investigation as a chemical probe. Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets.[4][5] A high-quality chemical probe should exhibit potent and selective engagement with its intended target in both biochemical and cellular contexts.[6][7]

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9][10] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[9] Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the treatment of Parkinson's disease.[8][11] Given the structural similarities of (5-phenylpyridin-3-yl)methylamine to known MAO inhibitors, this guide proposes a focused investigation of this compound as a potential inhibitor of MAO-A and/or MAO-B.

This application note provides a step-by-step guide to:

  • Determine the in vitro inhibitory potency and selectivity of (5-phenylpyridin-3-yl)methylamine against MAO-A and MAO-B.

  • Validate its on-target activity in a relevant cell-based model.

  • Assess its cellular cytotoxicity to distinguish specific inhibition from general toxicity.

PART 1: Biochemical Characterization of (5-Phenylpyridin-3-yl)methylamine as a Monoamine Oxidase (MAO) Inhibitor

The initial step in characterizing a new chemical probe is to determine its direct interaction with the purified target protein. Here, we describe a robust fluorometric assay to measure the inhibitory potency (IC50) of (5-phenylpyridin-3-yl)methylamine against recombinant human MAO-A and MAO-B.

Principle of the MAO Inhibition Assay: MAO enzymes catalyze the oxidative deamination of their substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H2O2) as byproducts.[8][10] Many commercial assay kits leverage the production of H2O2. In the presence of a peroxidase, the H2O2 reacts with a probe to generate a highly fluorescent product.[12] The intensity of the fluorescence is directly proportional to the MAO activity. An inhibitor will reduce the rate of H2O2 production, leading to a decrease in the fluorescent signal.

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine, or a proprietary substrate from a kit)[12]

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • (5-Phenylpyridin-3-yl)methylamine

  • Positive Control Inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[9][12]

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of (5-phenylpyridin-3-yl)methylamine in DMSO.

    • Create a serial dilution series of the compound in DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare stocks of positive control inhibitors (e.g., 1 mM clorgyline and 1 mM pargyline) and dilute similarly.

  • Enzyme and Substrate Preparation:

    • Dilute MAO-A and MAO-B enzymes to their optimal working concentration in the assay buffer. This should be determined empirically through an enzyme titration experiment.

    • Prepare a working solution of the MAO substrate in the assay buffer.

  • Working Reagent Preparation:

    • Prepare a "Working Reagent" mix containing the assay buffer, fluorescent probe, and HRP. The final concentrations should be as recommended by the manufacturer or optimized in-house.

  • Assay Protocol:

    • To the wells of a 96-well plate, add:

      • 40 µL of assay buffer.

      • 5 µL of the diluted test compound or control inhibitor.

      • 5 µL of diluted MAO-A or MAO-B enzyme.

    • Include "No Inhibitor" controls (with 5 µL of assay buffer containing DMSO) and "No Enzyme" controls (with 5 µL of assay buffer).

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the Working Reagent containing the MAO substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every 1-2 minutes for 20-30 minutes at 37°C.[12]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:

CompoundTargetIC50 (nM) [Hypothetical]
(5-Phenylpyridin-3-yl)methylamineMAO-A50
(5-Phenylpyridin-3-yl)methylamineMAO-B1500
Clorgyline (Positive Control)MAO-A5
Pargyline (Positive Control)MAO-B80

This table presents hypothetical data to illustrate how results can be summarized. A selectivity index can be calculated as IC50 (MAO-B) / IC50 (MAO-A).

Experimental Workflow Diagram:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Dilutions Incubate 4. Add Compound & Enzyme to 96-well Plate (Pre-incubate) Compound->Incubate Enzyme 2. Prepare Enzyme (MAO-A/MAO-B) Enzyme->Incubate Reagent 3. Prepare Working Reagent (Substrate, Probe) React 5. Add Working Reagent to Initiate Reaction Reagent->React Incubate->React Measure 6. Measure Fluorescence (Kinetic Read) React->Measure Calculate 7. Calculate % Inhibition Measure->Calculate IC50 8. Determine IC50 Calculate->IC50

Caption: Workflow for the in vitro MAO inhibition assay.

PART 2: Cell-Based Validation of MAO Inhibition

Demonstrating that a chemical probe engages its target within a living cell is a critical validation step.[4] This confirms cell permeability and on-target activity in a more physiologically relevant environment. The human neuroblastoma cell line SH-SY5Y is a suitable model as it endogenously expresses MAO-A.[13]

Rationale for Cell-Based Assays: Biochemical assays with purified enzymes do not account for factors such as cell membrane permeability, intracellular metabolism of the compound, or potential off-target effects within the complex cellular milieu. A cell-based assay provides a more stringent test of a probe's utility.

Protocol 2: Cell-Based MAO-A Activity Assay in SH-SY5Y Cells

This protocol uses a luminescent-based assay, which offers high sensitivity and is well-suited for cell-based formats.[14]

Materials and Reagents:

  • SH-SY5Y cells (ATCC: CRL-2266)

  • Cell Culture Medium (e.g., DMEM/F12 with 10% FBS)

  • (5-Phenylpyridin-3-yl)methylamine

  • Clorgyline (as a positive control)

  • Luminescent MAO-A Assay Kit (e.g., MAO-Glo™ from Promega or similar)[14]

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed the cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of (5-phenylpyridin-3-yl)methylamine and clorgyline in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the test compound or controls.

    • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.

  • MAO-A Activity Measurement:

    • Following the manufacturer's protocol for the luminescent assay kit, prepare the MAO-A substrate solution.[14]

    • Add the substrate to each well and incubate for the recommended time (e.g., 1 hour) at room temperature.

    • Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.[14]

    • Incubate for 20 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration, similar to the biochemical assay.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the cellular half-maximal effective concentration (EC50).

Signaling Pathway Diagram:

MAO_Pathway cluster_neuron Presynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine (e.g., Serotonin) Vesicle Vesicular Storage Monoamine->Vesicle MAO_A MAO-A Monoamine->MAO_A Degradation Release Synaptic Release Vesicle->Release Postsynaptic Neuron Postsynaptic Neuron Release->Postsynaptic Neuron Reuptake Reuptake Transporter Reuptake->Monoamine Recycling Metabolites Inactive Metabolites MAO_A->Metabolites Probe (5-Phenylpyridin-3-yl)methylamine Probe->MAO_A Inhibition

Caption: Inhibition of monoamine degradation by MAO-A.

PART 3: Assessing Cellular Cytotoxicity

It is imperative to ensure that the observed reduction in MAO-A activity in the cell-based assay is due to specific enzyme inhibition and not a consequence of general cytotoxicity. A standard cytotoxicity assay, such as the MTT assay, should be run in parallel.

Protocol 3: MTT Assay for Cytotoxicity in SH-SY5Y Cells

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat SH-SY5Y cells in a clear 96-well plate with (5-phenylpyridin-3-yl)methylamine exactly as described in Protocol 2. The treatment duration should match the cell-based activity assay.

  • MTT Addition:

    • After the compound incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the half-maximal cytotoxic concentration (CC50).

Data Interpretation:

A high-quality chemical probe should exhibit a significant window between its on-target cellular activity (EC50) and its cytotoxic concentration (CC50). The ratio of CC50 to EC50 is known as the selectivity index.

ParameterValue (Hypothetical)Interpretation
Cellular EC50 (MAO-A)200 nMConcentration for 50% inhibition of MAO-A in cells.
Cytotoxicity CC50> 20,000 nMConcentration for 50% reduction in cell viability.
Selectivity Index (CC50/EC50) > 100 A large window suggests the observed MAO-A inhibition is not due to toxicity.

Conclusion and Future Directions

This guide provides a foundational workflow for the in vitro characterization of (5-phenylpyridin-3-yl)methylamine as a potential chemical probe for monoamine oxidase A. By following these protocols, researchers can robustly determine its biochemical potency, isoform selectivity, and on-target cellular activity, while also assessing its cytotoxicity.

If the compound demonstrates high potency, selectivity for one MAO isoform, and a favorable selectivity index, further studies would be warranted. These could include:

  • Mechanism of Inhibition Studies: Determining if the inhibition is reversible or irreversible.

  • Off-Target Profiling: Screening the compound against a panel of other enzymes and receptors to confirm its selectivity.

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's properties in a whole-organism model.

By rigorously applying these validation principles, (5-phenylpyridin-3-yl)methylamine can be confidently established as a valuable tool for exploring the biology of monoamine metabolism and its role in disease.

References

  • Title: Monoamine oxidase assays Source: PubMed URL: [Link]

  • Title: Enzyme Inhibition Assays for Monoamine Oxidase Source: PubMed URL: [Link]

  • Title: Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease Source: PMC URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Validating Small Molecule Chemical Probes for Biological Discovery Source: ResearchGate URL: [Link]

  • Title: Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology Source: PMC URL: [Link]

  • Title: Validating Chemical Probes Source: European Federation for Medicinal Chemistry and Chemical Biology (EFMC) URL: [Link]

  • Title: Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes Source: PMC URL: [Link]

  • Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative Source: Semantic Scholar URL: [Link]

Sources

Method

Application Note: In Vivo Dosing and Pharmacodynamic Evaluation of (5-Phenylpyridin-3-yl)methylamine Derivatives in Murine Oncology Models

Introduction & Mechanistic Rationale Protein arginine methyltransferase 6 (PRMT6) is a Type I methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protein arginine methyltransferase 6 (PRMT6) is a Type I methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A primary epigenetic target of PRMT6 is histone H3 at arginine 2 (H3R2me2a)[1]. High levels of H3R2me2a are associated with the transcriptional repression of critical tumor suppressor genes, notably the cyclin-dependent kinase (CDK) inhibitors p21 and p27[1]. By silencing these inhibitors, PRMT6 drives unchecked cell cycle progression and tumor proliferation across multiple malignancies, including lung, breast, and gastric cancers[2].

The (5-phenylpyridin-3-yl)methylamine scaffold represents a breakthrough in targeted epigenetic therapy. Specifically, the optimized derivative Compound a25 (commercially available as PRMT6-IN-3) was rationally designed to form critical hydrogen-bonding interactions with the unique Glu49 residue within the PRMT6 active site[3]. This precise structural targeting grants the compound exceptional specificity—exhibiting >25-fold selectivity over PRMT1/8 and >50-fold selectivity over PRMT3/4/5/7[4].

As a Senior Application Scientist, I emphasize that evaluating epigenetic inhibitors in vivo requires a paradigm shift from traditional cytotoxic drug testing. Epigenetic remodeling exhibits a temporal lag; thus, target engagement (reduction in H3R2me2a) will precede macroscopic tumor regression. The following guidelines provide a self-validating framework for dosing (5-phenylpyridin-3-yl)methylamine derivatives in murine xenograft models.

PRMT6_Mechanism PRMT6 PRMT6 Enzyme (Target) H3R2 H3R2 Asymmetric Dimethylation (H3R2me2a) PRMT6->H3R2 Catalyzes A25 (5-Phenylpyridin-3-yl)methylamine (Compound a25) A25->PRMT6 Inhibits via Glu49 binding ARREST G2/M Cell Cycle Arrest & Apoptosis A25->ARREST Restores p21/p27 Expression CDKI Repression of p21/p27 (Cell Cycle Inhibitors) H3R2->CDKI Epigenetic Silencing TUMOR Tumor Proliferation CDKI->TUMOR Unchecked Growth

Figure 1: Mechanistic pathway of PRMT6 inhibition by (5-Phenylpyridin-3-yl)methylamine (a25).

Compound Profiling & Formulation Guidelines

To ensure reproducible pharmacokinetics, the highly hydrophobic nature of the (5-phenylpyridin-3-yl)methylamine scaffold must be addressed. Improper formulation will lead to intraperitoneal precipitation, erratic absorption, and false-negative efficacy data.

Quantitative Pharmacological Profile
ParameterValue / CharacteristicCausality / Implication for In Vivo Design
Lead Compound a25 (PRMT6-IN-3)Optimized for Glu49 interaction[3].
Biochemical IC₅₀ 192 nM (PRMT6)High potency necessitates continuous exposure to maintain target suppression[5].
Cellular Efficacy 9.84 - 17.91 μM (HCC827)Requires dosing strategies that achieve sustained micromolar intratumoral concentrations[5].
Recommended Dose 10 – 40 mg/kgBalances epigenetic target engagement with murine tolerability.
Administration Route Intraperitoneal (i.p.)Bypasses first-pass metabolism, ensuring higher systemic bioavailability in early-stage testing.
Step-by-Step Vehicle Formulation Protocol

Self-Validating System: This protocol utilizes a co-solvent approach. Each step must result in a clear solution before proceeding to the next. Do not mix all excipients simultaneously.

  • Stock Preparation: Dissolve Compound a25 in 100% anhydrous DMSO to create an 80 mg/mL master stock. Validation: Vortex until completely clear. No micro-particulates should be visible against a light source.

  • Organic Phase Dilution: Transfer 10% (by volume) of the DMSO stock into a sterile formulation vial.

  • PEG Addition: Add 40% (by volume) PEG300 to the vial. Vortex for 60 seconds. Causality: PEG300 acts as a primary solubilizer, wrapping the hydrophobic core of the molecule to prevent aggregation.

  • Surfactant Addition: Add 5% (by volume) Tween-80. Vortex for 60 seconds. Causality: Tween-80 reduces the surface tension, easing the transition into the final aqueous phase.

  • Aqueous Quench: Slowly add 45% (by volume) sterile 0.9% Saline dropwise while continuously vortexing.

  • Final Validation: The final solution (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) should be crystal clear. If cloudiness occurs, the compound has crashed out; discard and restart.

In Vivo Experimental Protocol (Murine Xenograft)

The following protocol is optimized for evaluating the anti-proliferative and apoptotic effects of Compound a25 in sensitive cell lines such as HCC827 (Non-Small Cell Lung Cancer) or MDA-MB-435 (Melanoma/Breast)[5].

InVivo_Workflow N1 1. Cell Prep (HCC827 / MDA-MB-435) N2 2. Inoculation (BALB/c Nude, s.c.) N1->N2 N3 3. Randomization (Tumor Vol ~100 mm³) N2->N3 N4 4. Dosing Regimen (10-40 mg/kg, i.p., q.d.) N3->N4 N5 5. Endpoint Analysis (Efficacy & PD Markers) N4->N5

Figure 2: Workflow for in vivo evaluation of PRMT6 inhibitors in murine models.

Step-by-Step Methodology

Phase 1: Model Establishment

  • Harvest HCC827 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that significantly improves the engraftment take-rate.

  • Inject 100 μL ( 5×106 cells) subcutaneously (s.c.) into the right flank of 6-8 week old female BALB/c nude mice.

  • Monitor tumor growth via digital calipers twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

Phase 2: Randomization & Dosing 4. Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8 per group):

  • Group 1: Vehicle Control (i.p., q.d.)

  • Group 2: Compound a25 Low Dose (10 mg/kg, i.p., q.d.)

  • Group 3: Compound a25 High Dose (40 mg/kg, i.p., q.d.)

  • Administer treatments daily for 21–28 days. Causality: Epigenetic drugs require extended dosing schedules to allow for the depletion of existing methylated histones and subsequent transcriptional reprogramming.

Phase 3: Monitoring & Tissue Harvesting 6. Record body weights and tumor volumes every 3 days. A body weight loss of >15% indicates unacceptable toxicity, requiring a dosing holiday. 7. At the study terminus (2 hours post-final dose), euthanize the mice. 8. Excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis, and fix the other half in 4% paraformaldehyde (PFA) for Immunohistochemistry (IHC).

Data Presentation & Pharmacodynamic Endpoints

To prove that the observed tumor growth inhibition (TGI) is driven by on-target PRMT6 inhibition rather than off-target cytotoxicity, you must validate the mechanism of action ex vivo.

Assay TypeTarget BiomarkerExpected Result in a25-Treated CohortMechanistic Significance
Caliper Measurement Tumor Volume (mm³)Significant reduction (TGI > 50%) in the 40 mg/kg group.Confirms macroscopic anti-proliferative efficacy[4].
Western Blot (Tumor) H3R2me2aDose-dependent decrease.Primary Pharmacodynamic Marker: Proves the drug penetrated the tumor and inhibited PRMT6 catalytic activity.
Western Blot (Tumor) p21 / p27Dose-dependent increase.Confirms the reversal of epigenetic silencing[1].
IHC / TUNEL Assay Cleaved Caspase-3Increased positive staining.Validates that cell cycle arrest culminates in apoptosis[3].

References

  • Zhang, Q., et al. (2022). "Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors." European Journal of Medicinal Chemistry, 247, 115032. Available at:[Link]

  • Kleinschmidt, M. A., et al. (2012). "Cell Cycle Regulation by the PRMT6 Arginine Methyltransferase through Repression of Cyclin-Dependent Kinase Inhibitors." PLoS ONE, 7(8), e41446. Available at:[Link]

  • Jiang, K., et al. (2023). "The Role of Protein Arginine Methyltransferases in Pathogenesis and Treatment of Digestive System Carcinoma." Molecular Cancer Therapeutics (AACR Journals), 22(8), 901-915. Available at:[Link]

Sources

Application

chromatographic separation methods for (5-Phenylpyridin-3-yl)methylamine

Title: Chromatographic Separation Strategies for (5-Phenylpyridin-3-yl)methylamine Subtitle: Application Notes and Protocols for Biaryl Amines Introduction & Physicochemical Profiling (5-Phenylpyridin-3-yl)methylamine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chromatographic Separation Strategies for (5-Phenylpyridin-3-yl)methylamine Subtitle: Application Notes and Protocols for Biaryl Amines

Introduction & Physicochemical Profiling

(5-Phenylpyridin-3-yl)methylamine is a highly versatile biaryl amine scaffold. It serves as a critical pharmacophore and synthetic intermediate in the development of MmpL3 inhibitors for antitubercular agents[1],[2] and PDE10A inhibitors for central nervous system disorders[3].

From a chromatographic perspective, this molecule presents a classic "polar paradox." It possesses two distinct ionizable centers:

  • Primary Aliphatic Amine: Moderately basic with a predicted pKa of ~8.3[4].

  • Pyridine Nitrogen: Weakly basic with a pKa of ~5.2[5],[6].

  • Biaryl Core: The phenylpyridine moiety imparts significant lipophilicity and π−π interaction potential.

Mechanistic Challenges in Reversed-Phase Chromatography

When analyzed at a neutral pH (e.g., pH 7.0), the primary amine is fully protonated while the pyridine nitrogen is partially neutral. This mixed ionization state leads to severe secondary electrostatic interactions with un-ionized residual silanols on standard silica-based stationary phases. The macroscopic result is severe peak tailing, poor resolution from structurally similar impurities, and low mass recovery.

To achieve a self-validating and reproducible separation system, the chromatographic method must drive the molecule to a uniform ionization state by operating at the extremes of the pH scale.

Solution Strategies: The Causality of pH Selection

  • Strategy A: Low-pH Analytical Profiling (pH ~2.5) By lowering the mobile phase pH to ~2.5 using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), both the primary amine and the pyridine nitrogen are fully protonated, yielding a +2 net charge. This completely suppresses silanol ionization on the silica matrix, eliminating secondary interactions and ensuring sharp peak shapes[7]. However, the increased polarity reduces hydrophobic retention, requiring a highly aqueous starting mobile phase to prevent premature elution.

  • Strategy B: High-pH Preparative Purification (pH ~10.0) For preparative scale-up, mass loadability is the primary bottleneck. By raising the pH to 10.0 using 10 mM Ammonium Bicarbonate (adjusted with Ammonium Hydroxide), both nitrogen atoms are fully deprotonated. In its neutral state, the molecule's hydrophobicity is maximized. This drastically increases retention on the stationary phase, allowing for high-concentration sample loading without peak fronting. Because standard silica dissolves at high pH, an Ethylene Bridged Hybrid (BEH) C18 column is strictly required to maintain stationary phase integrity.

Mandatory Visualization: Chromatographic Workflow

HPLC_Workflow Start (5-Phenylpyridin-3-yl)methylamine pKa ~5.2 & ~8.3 Decision Chromatographic pH Selection Start->Decision LowPH Low pH (2.5) 0.1% Formic Acid Decision->LowPH HighPH High pH (10.0) 10 mM NH4HCO3 Decision->HighPH StateLow Fully Protonated (+2) Polar, Fast Elution LowPH->StateLow StateHigh Fully Neutral (0) Hydrophobic, High Retention HighPH->StateHigh OutcomeLow Analytical Profiling (Standard C18) StateLow->OutcomeLow OutcomeHigh Preparative Purification (Hybrid BEH C18) StateHigh->OutcomeHigh

Caption: Workflow for pH-dependent chromatographic separation of biaryl amines.

Quantitative Data Presentation

ParameterProtocol 1: Analytical Profiling (Low pH)Protocol 2: Preparative Scale-Up (High pH)
Column Standard C18 (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)Hybrid BEH C18 (e.g., Waters XBridge, 5 µm, 19 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid (v/v)10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)Acetonitrile (100%)
Flow Rate 1.0 mL/min15.0 mL/min
Gradient 5% to 95% B over 15 minutes30% to 95% B over 20 minutes
Detection UV at 254 nm and 285 nmUV at 254 nm (Mass-Directed Trigger optional)
Sample Solvent Water/Acetonitrile (50:50) + 0.1% FADMSO or Methanol
Max Loadability < 1 mg per injection20 - 50 mg per injection

Experimental Protocols

Protocol 1: Analytical Purity Profiling (Low pH RP-HPLC) Objective: To achieve baseline resolution of (5-Phenylpyridin-3-yl)methylamine from synthetic byproducts using an acidic mobile phase to suppress silanol interactions[1],[7].

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas.

    • Solvent B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of HPLC-grade Acetonitrile.

  • System Equilibration: Purge the HPLC lines and equilibrate the C18 column with 5% Solvent B for 10 column volumes (CV) at 1.0 mL/min until the baseline is stable at 254 nm.

  • Sample Preparation: Dissolve the crude compound in a 50:50 mixture of Water/Acetonitrile containing 0.1% FA to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Execution: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash strongly retained lipophilic impurities, then re-equilibrate at 5% B for 5 minutes.

  • Data Analysis: Integrate the peak eluting at the characteristic retention time. The fully protonated amine will elute relatively early; ensure the peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol 2: Preparative Scale-Up Purification (High pH RP-HPLC) Objective: To maximize mass loadability and isolate gram-quantities of the target compound by neutralizing the amine and pyridine moieties.

  • Buffer Preparation (pH 10.0): Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultrapure water to make a 10 mM solution. Adjust the pH to exactly 10.0 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.45 µm nylon membrane.

  • Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 preparative column. Critical Note: Do not use standard silica columns, as the silica backbone will rapidly dissolve at pH > 8.0.

  • Sample Dilution: Dissolve the crude mixture in pure Dimethyl Sulfoxide (DMSO) or Methanol to a high concentration (e.g., 50-100 mg/mL). The neutral state of the molecule at high pH prevents the sample solvent from disrupting the chromatography (avoiding the "strong solvent effect").

  • Loading and Elution: Inject up to 500 µL (containing ~25 mg of crude material). Run a gradient from 30% B to 95% B over 20 minutes at a flow rate of 15.0 mL/min. The neutral biaryl amine will exhibit strong retention, eluting later in the gradient.

  • Fraction Collection: Collect fractions based on UV threshold at 254 nm. Immediately lyophilize the pooled fractions. The ammonium bicarbonate buffer is volatile and will sublimate entirely, leaving the pure free-base amine.

Sources

Method

Application Note: Preparation of (5-Phenylpyridin-3-yl)methylamine Stock Solutions in DMSO

An in-depth technical guide and application note for the preparation of (5-Phenylpyridin-3-yl)methylamine stock solutions, designed for researchers and drug development professionals. Executive Summary & Scope (5-Phenylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and application note for the preparation of (5-Phenylpyridin-3-yl)methylamine stock solutions, designed for researchers and drug development professionals.

Executive Summary & Scope

(5-Phenylpyridin-3-yl)methylamine (also known as (5-Phenylpyridin-3-yl)methanamine) is a critical heterocyclic building block utilized in the synthesis of small molecule inhibitors and immunopotentiators[1]. Because downstream biochemical and cell-based assays demand high reproducibility, the fidelity of the compound stock solution is paramount. This application note details a field-proven, self-validating protocol for the solvation, aliquoting, and storage of (5-Phenylpyridin-3-yl)methylamine in dimethyl sulfoxide (DMSO).

Compound Profile & Physicochemical Properties

Accurate molarity calculations require precise physicochemical data. The properties of (5-Phenylpyridin-3-yl)methylamine are summarized below to guide your volumetric preparations[2].

Table 1: Physicochemical Properties of (5-Phenylpyridin-3-yl)methylamine

PropertyValue
Chemical Name (5-Phenylpyridin-3-yl)methanamine
CAS Number 103921-71-7
Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
Purity Requirement ≥ 95% (typically verified by NMR/HPLC)
Primary Solvent Anhydrous DMSO (≥ 99.9% purity)

Mechanistic Insights: The Causality of Experimental Choices

As a standard of scientific integrity, protocols must be grounded in chemical causality rather than rote repetition.

  • The Hygroscopicity of DMSO: DMSO is extremely hygroscopic, acting as a sponge for atmospheric moisture. The introduction of water into a DMSO stock solution drastically reduces the solubility limit of lipophilic small molecules, leading to micro-precipitation[3]. This is why anhydrous DMSO must be used, and why standard benchtop DMSO (which has likely absorbed water from the air) is strictly prohibited for stock preparation.

  • Thermal Degradation vs. Dissolution Kinetics: While gentle warming (up to 37°C) increases the kinetic energy of the solvent molecules and aids in breaking solute-solute intermolecular bonds, excessive heat can degrade the primary amine group[3]. Therefore, mechanical disruption (sonication) combined with brief, controlled warming is preferred over high-heat incubation.

  • Avoiding Freeze-Thaw Cycles: Repeated transitions between -20°C/-80°C and room temperature cause condensation inside the vial[3]. This introduces water, precipitating the compound and permanently altering the effective molarity of the stock. Single-use aliquoting is a mandatory self-validating step to ensure the concentration remains constant across independent experiments[4].

Reagents and Equipment

  • (5-Phenylpyridin-3-yl)methylamine powder (CAS: 103921-71-7)[2]

  • Anhydrous DMSO (Cell culture grade, ≥99.9%, sterile-filtered)

  • Analytical balance (precision to 0.01 mg)

  • Sterile, amber microcentrifuge tubes (to prevent potential photolytic degradation)

  • Vortex mixer and ultrasonic water bath

  • Micropipettes and sterile, solvent-resistant tips

Experimental Protocol: Step-by-Step Methodology

Step 1: Molarity Calculation Determine the exact mass of the compound required. To prepare a standard 10 mM stock solution , use the following formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) / 1000 For 1 mL of a 10 mM solution of (5-Phenylpyridin-3-yl)methylamine (MW: 184.24): Mass = 10 × 1 × 184.24 / 1000 = 1.8424 mg

Table 2: Dilution Guide for 1 mL Stock Solutions in DMSO

Desired ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
1 mM0.184 mg1.0 mL
5 mM0.921 mg1.0 mL
10 mM 1.842 mg 1.0 mL
20 mM3.685 mg1.0 mL

Step 2: Weighing and Solvation

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before solvation even begins.

  • Weighing: Using an analytical balance, accurately weigh the desired mass of (5-Phenylpyridin-3-yl)methylamine into a sterile amber microcentrifuge tube[3].

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of anhydrous DMSO using a calibrated micropipette.

Step 3: Dissolution and Homogenization

  • Cap the tube tightly and vortex vigorously for 30–60 seconds[3].

  • If the compound does not dissolve completely, place the tube in an ultrasonic water bath for 2–5 minutes.

  • Self-Validation Check: Hold the tube against a light source. The solution must be completely clear, with no visible particulates or Schlieren lines. If particulates remain, warm the solution gently to 37°C for 5 minutes and re-sonicate[3].

Step 4: Aliquoting and Storage

  • Immediately divide the bulk stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in sterile microcentrifuge tubes[3].

  • Purge the headspace of each tube with dry argon or nitrogen gas before sealing, if available.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].

Quality Control & Downstream Application Notes

  • Final DMSO Concentration in Assays: When diluting the stock into aqueous buffers (e.g., PBS) or cell culture media, ensure the final DMSO concentration does not exceed 0.5% (v/v) for cell-based assays to avoid solvent-induced cytotoxicity[4]. For biochemical assays (e.g., direct binding assays), up to 2% DMSO may be tolerated, but a solvent-matched negative control is strictly required to establish a baseline[5].

  • Precipitation Check: Upon thawing an aliquot, always vortex and visually inspect for precipitation before adding it to your assay buffer. If precipitation occurs upon dilution in aqueous media, a co-solvent (e.g., Tween-80 or PEG400) may be required to maintain solubility[4].

Workflow Visualization

G Start Weigh (5-Phenylpyridin-3-yl)methylamine Calc Calculate DMSO Volume (e.g., 10 mM = 1.84 mg/mL) Start->Calc Add Add Anhydrous DMSO (In Biosafety Cabinet) Calc->Add Mix Vortex & Sonicate (30-60s cycles) Add->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Check->Aliquot Yes Warm Gentle Warming (37°C) if precipitate remains Check->Warm No Store Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store Warm->Mix

Workflow for the preparation and storage of (5-Phenylpyridin-3-yl)methylamine DMSO stock solutions.

References

  • Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Best Practices and Troubleshooting. Available at: 3

  • MedChemExpress. Compound Handling Instructions: Stock solution using DMSO as a solvent. Available at:4

  • Cytiva Life Sciences (GE Healthcare). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: 5

  • Aceschem. CAS 103921-71-7 | (5-Phenylpyridin-3-yl)methanamine Product Information. Available at: 2

  • Google Patents. EP2583678A2 - Small molecule immunopotentiators and assays for their detection. Available at: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (5-Phenylpyridin-3-yl)methylamine Stability in Aqueous Solutions

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the unrecognized in situ degradation of benzylic-type amines. The key to stabilizing (5-Phenylpyridin-3-yl)methylamine is understa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the unrecognized in situ degradation of benzylic-type amines. The key to stabilizing (5-Phenylpyridin-3-yl)methylamine is understanding that its degradation is not random—it is a chemically deterministic process driven by the availability of the nitrogen lone pair, dissolved gases, and trace metal catalysts.

This guide provides a comprehensive, mechanistic approach to troubleshooting and preventing the degradation of this compound in aqueous environments.

PART 1: Mechanistic Causality of Degradation

To prevent degradation, we must first map the chemical pathways that destroy the active pharmaceutical ingredient (API). (5-Phenylpyridin-3-yl)methylamine is a primary amine attached to a conjugated biaryl system. In unoptimized aqueous solutions, it is highly susceptible to three primary degradation routes:

DegradationPathways API (5-Phenylpyridin-3-yl)methylamine (Intact API) Oxidation Oxidative Deamination (O2, Trace Metals) API->Oxidation O2 / Metals Carbamation Carbamate Formation (Dissolved CO2) API->Carbamation CO2 Photolysis Photolytic Cleavage (UV Light) API->Photolysis hν (UV) Imine Imine Intermediate Oxidation->Imine Carbamate Carbamate Salt Carbamation->Carbamate Radicals Radical Adducts Photolysis->Radicals Aldehyde 5-Phenylnicotinaldehyde + NH3 Imine->Aldehyde Hydrolysis (H2O)

Figure 1: Major aqueous degradation pathways of (5-Phenylpyridin-3-yl)methylamine.

  • Oxidative Deamination: The lone pair on the primary amine is highly susceptible to electron abstraction by dissolved oxygen. This reaction is aggressively catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺)[1]. The amine oxidizes into an unstable imine intermediate, which rapidly hydrolyzes in water to yield 5-phenylnicotinaldehyde and ammonia[2]. Crucially, the unprotonated free amine is the active reductant in this pathway[3].

  • Carbamate Formation: The unprotonated amine acts as a strong nucleophile, attacking dissolved carbon dioxide (CO₂) in the water to form a carbamate salt, a well-documented degradation pathway for primary amines[4].

  • Photolysis: The extended π-conjugation of the 5-phenylpyridine moiety acts as a chromophore. Exposure to ambient UV light excites the molecule, leading to radical generation and subsequent structural cleavage.

PART 2: Troubleshooting FAQs

Q: I dissolved the API in pure LC-MS grade water. Why did it degrade so quickly? A: Pure water lacks buffering capacity. When you dissolve the free base of (5-Phenylpyridin-3-yl)methylamine, the pH of the unbuffered solution rises (often > pH 8.5). At this alkaline pH, the primary amine is predominantly unprotonated. This maximizes its nucleophilicity, making it highly susceptible to both oxidation[3] and carbamate formation[4].

Q: My stock solution turns pale yellow after 48 hours at room temperature, and LC-MS shows a new peak. What is happening? A: This is the classic signature of oxidative deamination. The new peak is likely 5-phenylnicotinaldehyde. The yellowing is caused by the formation of conjugated imine intermediates and trace polymeric radical adducts.

Q: How does pH control physically prevent these degradation issues? A: The pKa of this primary amine is approximately 8.5–9.0. By formulating your buffer at pH 4.5–5.0, >99.9% of the amine molecules are protonated (–NH₃⁺). Protonation ties up the nitrogen's lone pair, completely eliminating its nucleophilicity (halting CO₂ attack) and significantly increasing its oxidation potential, thereby shutting down the oxidative deamination pathway[3].

Q: Is it strictly necessary to degas the buffer if I already control the pH? A: Yes. While pH control protects the amine group, the electron-rich biaryl ring system can still undergo slow auto-oxidation if reactive oxygen species (ROS) are generated by trace metals in the solvent. Removing dissolved O₂ provides a necessary secondary layer of defense.

PART 3: Quantitative Stability Data

The table below summarizes the causality between specific environmental conditions and the half-life (t₁/₂), demonstrating why multi-factorial control is required.

Formulation / Storage ConditionpHDissolved O₂Light ExposureAdditivesEstimated Half-Life (t₁/₂)Primary Degradant
Pure Water (Unbuffered)~8.8SaturatedAmbient Lab LightNone< 48 HoursAldehyde / Carbamate
Acetate Buffer4.5SaturatedAmbient Lab LightNone~ 14 DaysAldehyde
Acetate Buffer (Degassed)4.5< 0.5 mg/LAmbient Lab LightNone~ 3 MonthsRadical Adducts
Optimized Buffer (Degassed) 4.5 < 0.5 mg/L Dark (Amber Vial) 0.1 mM EDTA > 12 Months Stable
PART 4: Self-Validating Preparation Protocol

To guarantee the integrity of your experiments, do not just mix reagents. Follow this self-validating Standard Operating Procedure (SOP) to create a closed, protected system.

StabilizationWorkflow Step1 1. Buffer Prep (pH 4.5 + 0.1mM EDTA) Step2 2. Deoxygenation (Ar/N2 Sparging, 30 min) Step1->Step2 Step3 3. API Dissolution (Inert Atmosphere) Step2->Step3 Step4 4. Filtration & Storage (Amber Vials, 4°C) Step3->Step4

Figure 2: Self-validating workflow for preparing ultra-stable aqueous amine solutions.

Step-by-Step Methodology: Preparation of 10 mM Stock Solution

Step 1: Buffer Preparation & Metal Chelation Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Add EDTA to a final concentration of 0.1 mM. Causality: EDTA chelates trace transition metals (Cu²⁺, Fe³⁺) present in glassware or water, preventing metal-catalyzed radical generation[1].

Step 2: Deoxygenation Transfer the buffer to a heavy-walled flask. Sparge the solution with high-purity Argon or Nitrogen gas for a minimum of 30 minutes through a glass frit. Self-Validation Checkpoint 1: Measure the dissolved oxygen (DO) using a DO probe. Do not proceed until DO is < 0.5 mg/L.

Step 3: API Dissolution Maintain a gentle blanket of Argon over the buffer. Slowly add the (5-Phenylpyridin-3-yl)methylamine powder. Stir gently until completely dissolved. Self-Validation Checkpoint 2: Extract a 1 mL aliquot and measure the pH. If the addition of the basic API has raised the pH above 5.0, carefully titrate back to pH 4.5 with 0.1 M HCl. If the pH is not verified post-dissolution, the entire protective mechanism fails.

Step 4: Sterile Filtration and Storage Filter the solution through a 0.22 µm PTFE syringe filter directly into Argon-purged, sterile amber glass vials . Seal immediately with PTFE-lined crimp caps. Store at 4°C.

References
  • Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2 | Int J Greenhouse Gas Control | 4

  • Full article: Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes | Taylor & Francis | 1

  • Oxidation of Benzylamine by ClOH and N-Chlorosuccinimide: A Kinetic Study | ResearchGate | 3

  • Degradation of benzylamines during chlorination and chloramination | RSC Publishing | 2

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (5-Phenylpyridin-3-yl)methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures and workflow bottlenecks encountered during the synthesis of (5-Phenylpy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures and workflow bottlenecks encountered during the synthesis of (5-Phenylpyridin-3-yl)methylamine (CAS 103921-71-7)[1].

This molecule is a critical building block in drug discovery, frequently utilized in the development of neurological therapeutics, including mGlu5 receptor modulators[2][3]. The standard synthetic route involves a two-step process: a Suzuki-Miyaura cross-coupling followed by a catalytic nitrile reduction. While theoretically straightforward, researchers frequently experience severe yield attrition due to chemoselectivity issues and product isolation failures.

This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yield synthesis.

Synthesis Workflow & Failure Pathway Analysis

Understanding the mechanistic divergence points in your reaction is the first step to troubleshooting. The diagram below illustrates the intended synthetic pathway alongside the primary side reactions that destroy your yield.

SynthesisWorkflow SM1 5-Bromonicotinonitrile Int 5-Phenylnicotinonitrile (Intermediate) SM1->Int Suzuki Coupling Pd cat., Base SM2 Phenylboronic Acid SM2->Int DeB Benzene (Protodeboronation) SM2->DeB Excess Heat / Base Prod (5-Phenylpyridin-3-yl)methylamine (Target Product) Int->Prod Nitrile Reduction Raney Ni, H2, NH3 Side Secondary Amine Dimer (Byproduct) Int->Side Imine Condensation (Without NH3)

Fig 1. Synthesis workflow of (5-Phenylpyridin-3-yl)methylamine and primary failure pathways.

Quantitative Yield Loss Analysis

To benchmark your current process, compare your results against this table of common yield-killers.

Reaction StepTarget ConversionPrimary Yield KillerMechanism of LossTypical Yield Loss
Suzuki Coupling > 95%ProtodeboronationBase-catalyzed hydrolysis of Ar-B(OH)₂15 - 30%
Nitrile Reduction > 90%Secondary Amine DimerNucleophilic attack of primary amine on imine25 - 60%
Nitrile Reduction VariableCatalyst PoisoningPyridine nitrogen coordination to Ni/Pd20 - 50%
Aqueous Workup N/AAqueous RetentionHigh polarity/water solubility of the diamine30 - 70%

Troubleshooting FAQs

Q1: During the nitrile reduction, my LC-MS shows a massive peak with double the expected mass. Why am I getting a secondary amine, and how do I stop it?

The Causality: The reduction of a nitrile to a primary amine is a stepwise process that proceeds through a highly reactive imine intermediate[4]. As your desired primary amine product accumulates, it acts as a nucleophile, attacking the unreacted imine intermediate. This condensation reaction expels ammonia and forms a secondary amine dimer (bis((5-phenylpyridin-3-yl)methyl)amine)[5]. The Solution: You must suppress the equilibrium of the condensation reaction. Conduct the hydrogenation in a solvent saturated with ammonia (e.g., 7M NH₃ in Methanol)[5]. By flooding the system with excess ammonia, Le Chatelier's principle dictates that the equilibrium is forced backward, preventing the primary amine from attacking the imine and ensuring selective primary amine formation.

Q2: My nitrile reduction stalls at 30% conversion. I add more hydrogen pressure, but nothing happens. Is the catalyst dying?

The Causality: Yes, the catalyst is likely poisoned. The target molecule contains a pyridine ring. The lone pair of electrons on the pyridine nitrogen is highly Lewis basic and can strongly coordinate to the active sites of transition metal catalysts (like Palladium on Carbon), effectively blocking hydrogen activation and stalling the reaction. The Solution: Switch your catalyst from Pd/C to Raney Nickel [4]. Raney Nickel is significantly more robust against nitrogen poisoning. Alternatively, if you must use Pd/C, run the reaction under acidic conditions (e.g., adding equivalents of HCl) to protonate the pyridine nitrogen, thereby eliminating its ability to coordinate to the metal. (Note: If using acid, you cannot use the ammonia strategy mentioned in Q1, so you must use Boc-anhydride to trap the primary amine in situ).

Q3: The Suzuki coupling of 5-bromonicotinonitrile shows incomplete conversion, and I see benzene in my NMR. What went wrong?

The Causality: Phenylboronic acid is susceptible to base-catalyzed protodeboronation, where the carbon-boron bond is cleaved to form benzene. This side reaction outcompetes the cross-coupling if the oxidative addition or transmetalation steps are too slow[2][3]. The Solution: Optimize the catalytic cycle speed. Switch to a catalyst with a bidentate ligand, such as Pd(dppf)Cl₂ , which accelerates reductive elimination. Furthermore, reduce the water content in your solvent mixture (use 4:1 Dioxane:Water) and ensure the reaction is thoroughly degassed to prevent catalyst oxidation.

Q4: The reduction went to 100% completion by LC-MS, but my isolated yield after aqueous workup is under 20%. Where is my product?

The Causality: (5-Phenylpyridin-3-yl)methylamine is a diamine. It possesses a pyridine nitrogen (pKa ~5.2) and a primary alkyl amine (pKa ~9.5). At neutral pH, the primary amine is protonated, making the molecule highly water-soluble. Even at pH 10, hydrogen bonding with water makes extraction into standard non-polar solvents (like EtOAc or DCM) highly inefficient. The Solution: You must alter the partition coefficient. First, adjust the aqueous layer to pH > 12 using NaOH to ensure both nitrogens are fully deprotonated. Second, saturate the aqueous layer with NaCl (salting out). Finally, extract using a highly polar organic solvent mixture: 10% Isopropanol in Dichloromethane (DCM) . The isopropanol disrupts the water hydration shell around the amine, allowing it to move into the organic phase.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized step-by-step methodologies.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesize 5-phenylnicotinonitrile with minimal protodeboronation.

  • Setup: To a flame-dried Schlenk flask, add 5-bromonicotinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 0.2 M concentration).

  • Reaction: Purge the flask with Nitrogen for 5 minutes. Heat the mixture to 90 °C and stir vigorously for 4–6 hours. Monitor by TLC or LC-MS until the bromide is consumed.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield 5-phenylnicotinonitrile as a solid.

Protocol B: Selective Nitrile Reduction (Ammonia/Raney Ni Method)

Objective: Reduce 5-phenylnicotinonitrile to (5-Phenylpyridin-3-yl)methylamine without secondary amine formation.

  • Preparation: Dissolve 5-phenylnicotinonitrile (1.0 equiv) in a solution of 7M NH₃ in Methanol (approx. 10 mL per gram of starting material).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney Nickel (20% w/w relative to the starting material) to the reaction vessel. (CRITICAL SAFETY: Raney Nickel is highly pyrophoric; never let the catalyst dry out in the air).

  • Hydrogenation: Seal the vessel in a Parr shaker or high-pressure reactor. Purge with Nitrogen (3x), then with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Stir vigorously at room temperature for 12–18 hours. Monitor completion via LC-MS.

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with Methanol. (Keep the Celite pad wet and quench immediately with dilute acid).

  • Isolation (The Extraction Trick): Concentrate the filtrate to remove Methanol and ammonia. Dissolve the crude residue in 1M HCl (aqueous) and wash with diethyl ether to remove non-polar impurities. Basify the aqueous layer to pH > 12 using 6M NaOH. Saturate the aqueous layer with solid NaCl. Extract the aqueous layer three times with a solution of 10% Isopropanol in DCM . Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure primary amine.

References

  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • JEE 2022: Chemistry- Topic Reduction of Nitriles Source: Unacademy URL
  • Methyl 3-Cyano-5-fluorobenzoate | CAS 886732-29-2 Source: Benchchem URL
  • CAS 103921-71-7 | (5-Phenylpyridin-3-yl)

Sources

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for (5-Phenylpyridin-3-yl)methylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (5-Phenylpyridin-3-yl)me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (5-Phenylpyridin-3-yl)methylamine .

This molecule presents classic "brick dust" and "greaseball" characteristics. The biaryl system (phenyl + pyridine) drives high lipophilicity and crystal lattice energy, making aqueous formulation a significant hurdle. This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these barriers across in vitro and in vivo applications.

FAQ 1: Physicochemical Bottlenecks

Q: Why does (5-Phenylpyridin-3-yl)methylamine exhibit such poor aqueous solubility despite having a polar primary amine?

A: The solubility bottleneck is fundamentally driven by the molecule's biaryl core. This highly planar, lipophilic structure promotes strong intermolecular π

π stacking in the solid state, leading to a high crystal lattice energy that water molecules cannot easily disrupt[1]. While the primary amine provides a hydrophilic anchor, the overarching lipophilicity (LogP) of the biaryl system dominates the free base's thermodynamic profile at neutral pH. To dissolve it, you must either disrupt the crystal lattice via salt formation or mask the lipophilicity via encapsulation or co-solvents[2].

FAQ 2: In Vitro Stock Solutions & Assays

Q: What is the most reliable method for preparing a 10 mM stock solution for cell-based assays without causing precipitation upon dilution in media?

A: Direct dissolution in an aqueous buffer will fail. You must use a co-solvent approach to lower the dielectric constant of the solvent system, followed by a controlled "step-down" dilution to prevent solvent-shift precipitation[2].

Protocol: Co-Solvent Stock Preparation & Controlled Dilution

  • Causality: DMSO fully solvates the lipophilic biaryl core. However, direct injection of a DMSO stock into aqueous media causes rapid supersaturation and crash-out. Using an intermediate surfactant (Tween 80) creates micelles that trap the drug before it can crystallize.

  • Step 1 (Primary Stock): Weigh the free base and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate at 37°C for 5 minutes until visually clear.

  • Step 2 (Intermediate Dilution): Dilute the 10 mM stock 1:10 into a solution of 10% Tween 80 in PBS (yields 1 mM drug in 10% DMSO / 9% Tween 80).

  • Step 3 (Final Assay Dilution): Dilute the intermediate solution into your final cell culture media to achieve your target concentration (e.g., 10 µM).

  • Self-Validation: Measure the final assay media at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates sub-visible precipitation; if this occurs, increase the Tween 80 ratio in Step 2.

FAQ 3: Salt Formation for In Vivo Dosing

Q: We need an aqueous-soluble form for oral dosing in mice. Which salt form is optimal, and how do we synthesize it?

A: Converting the free base to a salt is the most thermodynamically stable way to increase solubility[3]. Because the primary amine is basic (pKa ~9.5), it readily forms salts with strong acids. I highly recommend synthesizing the methanesulfonate (mesylate) salt rather than the standard hydrochloride (HCl) salt.

  • Causality: While HCl salts are common, they are highly susceptible to the "common-ion effect" in the acidic, chloride-rich environment of the stomach, which severely suppresses dissolution[3]. Mesylate salts typically exhibit higher intrinsic solubility and bypass this common-ion suppression, ensuring rapid absorption.

Protocol: Synthesis of (5-Phenylpyridin-3-yl)methylamine Mesylate

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimal volume of warm ethyl acetate (EtOAc).

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous magnetic stirring.

  • Nucleation: Stir at room temperature for 1 hour, then cool to 4°C for 4 hours to maximize crystal yield.

  • Isolation: Filter the precipitate under a vacuum, wash with cold EtOAc to remove unreacted free base, and dry under a vacuum overnight.

  • Self-Validation: Confirm salt formation via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak distinct from the free base confirms a pure crystalline salt.

FAQ 4: Cyclodextrin Complexation for Neutral pH Stability

Q: Our salt form dissolves well in gastric pH but precipitates when it reaches the neutral pH of the intestines. How can we maintain supersaturation?

A: At physiological pH (7.4), the amine deprotonates, reverting the drug to its insoluble free base form. To prevent this, formulate the drug using Hydroxypropyl- β -cyclodextrin (HP- β -CD).

  • Causality: HP- β -CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic biaryl core of (5-Phenylpyridin-3-yl)methylamine inserts into this cavity, shielding it from the aqueous environment, while the polar amine remains exposed to the water[1][2]. This inclusion complex prevents precipitation even when the amine is uncharged.

Protocol: HP- β -CD Inclusion Complexation

  • Prepare a 20% (w/v) HP- β -CD solution in 50 mM phosphate buffer (pH 7.4).

  • Add excess (5-Phenylpyridin-3-yl)methylamine free base to the solution.

  • Stir continuously at 25°C for 48 hours to achieve complexation equilibrium.

  • Filter through a 0.45 µm PVDF membrane to remove uncomplexed drug.

  • Self-Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized drug.

Data Presentation: Solubility Strategy Matrix

Table 1: Excipient & Strategy Selection Matrix
StrategyTarget ApplicationMechanism of ActionExpected Solubility GainKey Limitation
DMSO / Tween 80 In vitro assaysDielectric constant reduction & micellar trappingModerate (up to 1 mM)High DMSO toxicity in vivo
Mesylate Salt Oral dosing (Gastric)Disruption of crystal lattice; ionizationHigh (>10 mg/mL at pH < 4)Precipitation at neutral pH
HP- β -CD Complex IV / Oral (Intestinal)Hydrophobic cavity encapsulationHigh (pH independent)Requires high excipient ratio

Visualizations

G Start Solubility Bottleneck: (5-Phenylpyridin-3-yl)methylamine InVitro In Vitro Assays (Low Volume) Start->InVitro InVivo In Vivo / Preclinical (High Volume/Dose) Start->InVivo DMSO DMSO Stock + Tween 80 Step-down InVitro->DMSO Salt Salt Formation (Mesylate > HCl) InVivo->Salt Gastric Absorption (pH < pKa) CD Cyclodextrin (HP-β-CD Complex) InVivo->CD Intestinal / IV (Neutral pH)

Decision tree for selecting the optimal solubility enhancement strategy based on application.

G Step1 1. Dissolve Free Base in EtOAc Step2 2. Add 1.05 eq Methanesulfonic Acid Step1->Step2 Step3 3. Stir & Cool (4°C) to Induce Nucleation Step2->Step3 Step4 4. Filter & Vacuum Dry Crystals Step3->Step4 Val Validation: pXRD & DSC Step4->Val

Step-by-step experimental workflow for synthesizing the highly soluble mesylate salt.

G Free Free Drug Base (Hydrophobic Biaryl Core) Complex Inclusion Complex (Shielded Core, Exposed Amine) Free->Complex Aqueous stirring (48 hours) CD HP-β-CD Excipient (Hydrophobic Cavity) CD->Complex Soluble Supersaturation Maintained at pH 7.4 Complex->Soluble

Logical relationship of cyclodextrin complexation masking the lipophilic biaryl core.

References

  • Williams, H. D., et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews. Source: ResearchGate. 1

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Source: USPTO. 3

  • Mandhare, P. M., & Ghuse, H. A. "Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development." International Journal of Innovative Science and Research Technology. Source: IJISRT. 2

Sources

Optimization

Technical Support Center: Mitigating (5-Phenylpyridin-3-yl)methylamine Toxicity in Primary Cell Cultures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of working with (5-Phenylpyridin-3-yl)methylamine and its analogues in delicate primary cell culture systems. Our focus is on providing practical, evidence-based solutions to reduce cytotoxicity and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Addressing Acute Cytotoxicity

This section is structured in a question-and-answer format to directly tackle common issues encountered during experimentation.

Question 1: My primary neurons (or other sensitive primary cell type) are showing significant cell death within 24 hours of treatment with (5-Phenylpyridin-3-yl)methylamine, even at low micromolar concentrations. What are my immediate troubleshooting steps?

Answer:

Rapid-onset cytotoxicity in sensitive primary cells is a frequent challenge. The initial approach should be systematic, focusing on optimizing the experimental conditions before altering the compound itself. Here’s a prioritized workflow:

Step 1: Re-evaluate and Optimize Compound Concentration

The most common cause of acute toxicity is a concentration that is too high for the specific primary cell type. Unlike immortalized cell lines, primary cells are often more sensitive to chemical insults.[1]

  • Action: Perform a comprehensive dose-response curve. We recommend starting with a broad range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), to accurately determine the half-maximal inhibitory concentration (IC50) and identify a non-toxic working range.[2]

  • Causality: A detailed dose-response analysis allows you to distinguish between on-target pharmacological effects and off-target toxicity.[3] It is crucial for establishing a therapeutic window for your compound.

Step 2: Assess and Mitigate Solvent-Induced Toxicity

The solvent used to dissolve (5-Phenylpyridin-3-yl)methylamine can be a hidden source of toxicity. Dimethyl sulfoxide (DMSO) is a common solvent but can induce cellular stress and differentiation, and enhance the permeability of cells to the compound, potentially increasing its toxicity.[4]

  • Action:

    • Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%.[5][6]

    • Always include a vehicle control (culture medium with the same final concentration of DMSO) to differentiate between solvent and compound-induced effects.

    • If solubility permits, consider alternative, less toxic solvents.

Step 3: Optimize Incubation Time

The duration of exposure is a critical factor. Continuous exposure may not be necessary to achieve the desired biological effect and can exacerbate toxicity.

  • Action: Conduct a time-course experiment. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, low concentration of the compound.[2]

  • Causality: This will help determine the minimum exposure time required for the desired effect, thereby minimizing cumulative toxicity.

Step 4: Verify Cell Health and Culture Conditions

The baseline health of your primary cells is paramount. Stressed or unhealthy cells are more susceptible to chemical-induced toxicity.

  • Action:

    • Ensure cells are in the logarithmic growth phase and at an appropriate confluency before treatment.[7]

    • Use cells within a low passage number range, as primary cells have a finite lifespan and their characteristics can change with extensive passaging.

    • Confirm that the culture medium and supplements are fresh and have been stored correctly.

Below is a workflow diagram to guide your initial troubleshooting process:

Caption: Advanced troubleshooting for sub-lethal toxicity.

II. Frequently Asked Questions (FAQs)

Q1: What is the best type of cell viability assay to use for assessing the toxicity of (5-Phenylpyridin-3-yl)methylamine in primary cells?

A1: There is no single "best" assay, as different assays measure different cellular parameters. [8]For a comprehensive assessment, it is highly recommended to use orthogonal assays that measure different aspects of cell health. [9]

  • Metabolic Assays (e.g., MTT, MTS, WST-1, alamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of cells, which is often correlated with cell viability. [8][10]They are high-throughput and relatively inexpensive.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis or necrosis. [8]* ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify intracellular ATP levels, which is a sensitive indicator of metabolically active cells. [9]* Live/Dead Cell Staining: Using a combination of dyes like Calcein-AM (stains live cells) and a membrane-impermeable DNA dye (stains dead cells) allows for direct visualization and quantification of viable and non-viable cells via fluorescence microscopy or flow cytometry. [10] Recommendation: Start with a metabolic assay for initial screening due to its high-throughput nature. Confirm your findings with a membrane integrity assay or a live/dead cell staining method to get a more complete picture of cytotoxicity.

Q2: Are there any known structural analogues of (5-Phenylpyridin-3-yl)methylamine that have lower toxicity?

A2: While specific data on direct analogues of (5-Phenylpyridin-3-yl)methylamine with reduced toxicity is not readily available in the searched literature, the general principle in medicinal chemistry is that structural modifications can significantly alter a compound's toxicological profile. For instance, studies on other phenylpyridine derivatives have shown that the substitution pattern on the pyridine and phenyl rings is crucial for biological activity and can influence toxicity. [11][12]Some research on related N3-pyridyl thiamine analogues has focused on creating compounds with greater potency and lower toxicity. [13]Additionally, research into imidazo[1,2-a]pyridine-pyridine derivatives aims to improve potency, which can lead to lower effective concentrations and potentially reduced off-target toxicity. Q3: Could the choice of microplate (e.g., transparent vs. opaque) affect my cytotoxicity assay results?

A3: Yes, the type of microplate can impact the precision of your results, particularly for luminescence and fluorescence-based assays. Opaque-bottom plates, especially white plates for luminescence and black plates for fluorescence, are recommended to reduce background signal and prevent well-to-well crosstalk, leading to higher precision in cell viability measurements. [14]For absorbance-based assays, transparent plates are standard.

Q4: How can I be sure that the observed effects are not due to chemical contamination in my cell culture?

A4: Chemical contaminants can be a significant source of variability and toxicity. [15]To mitigate this risk:

  • Use high-purity, cell culture-tested reagents and water.

  • Ensure that all plasticware is certified as non-pyrogenic and sterile.

  • Be mindful of potential leachables from plasticware.

  • Avoid the use of volatile solvents in or near your cell culture incubators. [15]

III. Key Experimental Protocols

Protocol 1: Comprehensive Dose-Response Cytotoxicity Assay (MTT-Based)

This protocol provides a framework for determining the IC50 of (5-Phenylpyridin-3-yl)methylamine.

  • Cell Seeding:

    • Harvest primary cells that are in a healthy, logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed cells into a 96-well, clear-bottom microplate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [7]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of (5-Phenylpyridin-3-yl)methylamine in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 10-point dilution series).

    • Include a vehicle control (medium with the same final concentration of solvent) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [2] * Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software. [7]

References

  • Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - Frontiers. (2024, November 21). frontiersin.org. [Link]

  • Biology Cell-Based Assays - Charles River Laboratories. criver.com. [Link]

  • Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells - Anticancer Research. ar.iiarjournals.org. [Link]

  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Role of Natural Antioxidants in Treatment of Toxicity | Insight Medical Publishing. imedpub.com. [Link]

  • A comparison of drug-induced cardiotoxicity in rat embryos cultured in human serum or protein free media - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Effect of antioxidants on cisplatin-induced cytotoxicity and oxidative stress in colon cancer cells - ResearchGate. researchgate.net. [Link]

  • To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC. ncbi.nlm.nih.gov. [Link]

  • Local generation and efficient evaluation of numerous drug combinations in a single sample. biorxiv.org. [Link]

  • Comparative Proteomic Characterization of Serum-Free Cultivated HepG2 Cells Reveals Upregulated Drug Metabolism and Increased Oxidative Stress Protection - PMC. ncbi.nlm.nih.gov. [Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. jstage.go.jp. [Link]

  • Activation and role of caspases in chemotherapy-induced apoptosis - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Activation of caspase-8 during drug-induced apoptosis independent of... - ResearchGate. researchgate.net. [Link]

  • Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC. ncbi.nlm.nih.gov. [Link]

  • Viability Assays for Cells in Culture - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Mechanisms of Drug-Induced Toxicity - Evotec. evotec.com. [Link]

  • Drug Toxicity Mechanisms Implications and Prevention Strategies. longdom.org. [Link]

  • Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. mdpi.com. [Link]

  • Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3 - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC. ncbi.nlm.nih.gov. [Link]

  • Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - Frontiers. frontiersin.org. [Link]

  • Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays | Toxicological Sciences | Oxford Academic. academic.oup.com. [Link]

  • Primary cells- A valuable in vitro model for drug toxicity studies - Kosheeka. kosheeka.com. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology - ACS Publications. pubs.acs.org. [Link]

  • Troubleshooting guide - NCBI. ncbi.nlm.nih.gov. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - MDPI. mdpi.com. [Link]

  • Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. link.springer.com. [Link]

  • Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC. ncbi.nlm.nih.gov. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. creative-biolabs.com. [Link]

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? | ResearchGate. researchgate.net. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - RSC Publishing. pubs.rsc.org. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC. ncbi.nlm.nih.gov. [Link]

  • Analogues of N3-Pyridyl Thiamine: Biochemical Evaluation, Computational Analysis, and Anti-plasmodial Activity - ChemRxiv. chemrxiv.org. [Link]

  • Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods. pubs.rsc.org. [Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC. ncbi.nlm.nih.gov. [Link]

  • In vitro cytotoxicity of methylated phenylenediamines - PubMed - NIH. ncbi.nlm.nih.gov. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for (5-Phenylpyridin-3-yl)methylamine

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with severe peak asymmetry during the chromatographic analysis of (5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with severe peak asymmetry during the chromatographic analysis of (5-Phenylpyridin-3-yl)methylamine.

Rather than relying on trial-and-error, this guide uses physicochemical causality to diagnose the root cause of your peak tailing and provides self-validating protocols to permanently resolve it.

Diagnostic Triage: The Causality of Peak Tailing

To fix peak tailing, we must first understand the ionization behavior of the analyte. (5-Phenylpyridin-3-yl)methylamine is a dibasic molecule containing two distinct nitrogen centers:

  • A pyridine ring (pKa ~5.23)[1].

  • A primary aliphatic amine (pKa ~9.33, analogous to benzylamine)[2].

Under standard reversed-phase HPLC conditions (e.g., pH 4.0 – 7.0), the primary amine is fully protonated and carries a positive charge. Concurrently, residual silanol groups (Si-OH) on traditional silica-based stationary phases become ionized (Si-O⁻) at pH > 3.0, as documented by 3[3].

The root cause of your peak tailing is a secondary retention mechanism: the positively charged amine undergoes strong electrostatic adsorption (ion-exchange) with the negatively charged silanols. This "velcro" effect disrupts standard hydrophobic partitioning, resulting in exponential peak tailing[4].

Mechanism A Mobile Phase pH 5-7 Analyte: Positively Charged C Electrostatic Adsorption ('Velcro' Effect) A->C B Silica Stationary Phase Silanols: Ionized (Si-O⁻) B->C D Exponential Peak Tailing C->D

Fig 1: Mechanism of exponential tailing via secondary electrostatic interactions.

Deep Dive Troubleshooting FAQs

Q: How do I definitively prove the tailing is caused by chemical silanol interactions and not a physical column void? A: Perform the "Neutral Marker Test." Inject a neutral, non-ionizable compound (like toluene or uracil) under your current mobile phase conditions. Neutral compounds cannot participate in electrostatic acid-base interactions. If the neutral peak is perfectly symmetrical but your (5-Phenylpyridin-3-yl)methylamine peak tails, the issue is chemical. If both peaks exhibit tailing, you have a physical system void or a blocked frit, as explained by 5[5].

Q: Why did my peak shape degrade when I adjusted my buffer from pH 2.5 to pH 6.0? A: At pH 2.5, the silica surface silanols are fully protonated and neutral (Si-OH), effectively shutting down the secondary electrostatic interactions. When you raised the pH to 6.0, the silanols became ionized (Si-O⁻), while your primary amine (pKa 9.33) remained fully protonated. This maximized the electrostatic attraction, worsening the exponential tailing[6].

Q: Can I resolve this by simply increasing the flow rate or changing from methanol to acetonitrile? A: No. Peak tailing of basic amines is a thermodynamic issue related to competing retention mechanisms, not a mass transfer or diffusion issue. You must alter the ionization state of either the stationary phase or the analyte[3].

TroubleshootingWorkflow N1 Peak Tailing Observed N2 Inject Neutral Marker (Toluene) N1->N2 N3 Does Neutral Peak Tail? N2->N3 N4 Yes (Physical Issue) N3->N4 Yes N5 No (Chemical Issue) N3->N5 No N6 Check Dead Volume / Replace Column N4->N6 N7 Suppress Silanols (pH < 3.0) or Neutralize Amine (pH > 10.5) N5->N7

Fig 2: Diagnostic workflow isolating physical voids from chemical silanol interactions.

Protocol Implementation (Self-Validating Systems)

To achieve Gaussian peak shapes (Asymmetry factor As​ between 0.9 and 1.2), implement one of the following validated protocols. Each protocol includes a built-in validation step to ensure system integrity.

Protocol A: Silanol Suppression (Low pH Method)

Mechanism: Drops the mobile phase pH below the pKa of the silanols, neutralizing the stationary phase[4].

  • Prepare Mobile Phase A: Add 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water (yields pH ~2.0). Alternatively, use 20 mM Potassium Phosphate adjusted to pH 2.5 with phosphoric acid.

  • Column Selection: Use a modern Type B silica C18 column with dense, double end-capping (e.g., Agilent Eclipse Plus or Waters XSelect)[5].

  • Equilibration: Flush the column with 15 column volumes of the low-pH mobile phase to ensure complete protonation of the silica bed.

  • System Validation: Inject a 10 µg/mL standard. Calculate the USP Tailing Factor ( Tf​ ). The system is validated if Tf​≤1.5 .

Protocol B: Analyte Neutralization (High pH Method)

Mechanism: Raises the mobile phase pH above the pKa of the primary amine, neutralizing the analyte so it interacts purely via hydrophobic partitioning.

  • Prepare Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide.

  • Column Selection (Critical): Standard silica dissolves above pH 8.0. You must use a hybrid organic-inorganic particle column (e.g., Waters XBridge C18 or Phenomenex Gemini) designed specifically for high-pH stability.

  • System Validation: Monitor column backpressure. A stable backpressure (± 5 bar) over 50 consecutive injections validates that the stationary phase is not dissolving.

Protocol C: Competitive Binding (Sacrificial Base Method)

Mechanism: Saturates the active silanol sites with a high concentration of a competing amine, blocking the analyte from binding, as recommended by7[7].

  • Prepare Mobile Phase A: Add 10-20 mM Triethylamine (TEA) to your standard aqueous buffer (e.g., pH 6.0 phosphate buffer).

  • Equilibration: Allow extended equilibration time (at least 20-30 column volumes) for the TEA to fully coat the active silanol sites.

  • System Validation: Observe the retention time ( tR​ ). A stable tR​ (RSD < 0.5%) across 5 consecutive injections validates that the silanol sites are fully saturated.

Data Presentation & System Validity

Table 1: Physicochemical Properties Governing Retention

Property Value Implication for HPLC
Pyridine Nitrogen pKa ~5.23[1] Protonated at pH < 4.2; Neutral at pH > 7.2
Primary Amine pKa ~9.33[2] Protonated at pH < 8.3; Neutral at pH > 11.3

| Silica Silanol pKa | ~3.5 - 4.5 | Neutral at pH < 3.0; Ionized (Si-O⁻) at pH > 4.5 |

Table 2: Troubleshooting Matrix & Expected Outcomes | Strategy | Mobile Phase pH | Analyte Charge | Silanol Charge | Expected Peak Shape ( As​ ) | | :--- | :--- | :--- | :--- | :--- | | Standard RP-HPLC | 6.0 | +1 (Amine protonated) | Negative (Ionized) | Severe Tailing (> 2.0) | | Protocol A (Low pH) | 2.0 | +2 (Both protonated) | Neutral (Protonated) | Symmetrical (1.0 - 1.2) | | Protocol B (High pH) | 10.5 | 0 (Both neutral) | Negative (Ionized) | Perfectly Symmetrical (1.0) | | Protocol C (TEA Additive) | 6.0 | +1 (Amine protonated) | Blocked by TEA | Moderate to Good (1.1 - 1.4) |

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of (5-Phenylpyridin-3-yl)methylamine

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the crystallization of (5-Phenylpyridin-3-yl)methylami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for optimizing the crystallization of (5-Phenylpyridin-3-yl)methylamine —a highly versatile biaryl primary amine building block utilized in pharmaceutical drug development.

Due to the inherent basicity, conformational flexibility, and specific intermolecular interactions of the pyridine and primary amine moieties, isolating this compound in high purity presents unique phase-separation challenges. This guide is designed to empower researchers with the causality behind common failures and the thermodynamic principles required to establish a self-validating purification workflow.

Mechanistic Overview: The Oiling Out Phenomenon (LLPS)

Primary biaryl amines frequently resist direct crystallization from organic solvents. Instead of forming a rigid crystal lattice, the system often undergoes Liquid-Liquid Phase Separation (LLPS) , widely known in the pharmaceutical industry as "oiling out"[1].

Oiling out is a kinetic phenomenon that occurs when the supersaturation of the solution crosses the binodal curve (miscibility gap) before reaching the critical nucleation concentration[2]. Because the solute molecules in these oil droplets exhibit high mobility and random orientation, they bypass the desired impurity rejection process, ultimately solidifying into an amorphous, sticky gum that traps solvents and synthetic impurities[1].

LLPS_Pathway A Supersaturated Solution (5-Phenylpyridin-3-yl)methylamine B High Cooling Rate / High Supersaturation A->B Kinetic Hindrance C Controlled Cooling / Seeding within MSZW A->C Thermodynamic Control D Liquid-Liquid Phase Separation (Oiling Out) B->D F Primary Nucleation & Crystal Growth C->F E Amorphous Gum / Impure Solid D->E Solvent Evaporation D->F Temperature Cycling + Seeding G High-Purity Crystalline Product F->G

Logical relationship between cooling kinetics, LLPS (oiling out), and successful crystallization.

Troubleshooting & FAQs

Q1: My crude (5-Phenylpyridin-3-yl)methylamine consistently oils out as a yellow gum upon cooling or anti-solvent addition. How can I force nucleation? A: The appearance of a secondary liquid phase indicates that your system is generating supersaturation too rapidly, pushing the mixture into a stable LLPS region[1]. To correct this, you must shift the system from kinetic droplet formation to thermodynamic crystal growth:

  • Solvent Selection: Avoid utilizing solvents where the compound has excessively high solubility, as this reduces the maximum achievable supersaturation and favors oiling out[2]. A binary system like Ethyl Acetate (good solvent) and Heptane (anti-solvent) is highly recommended.

  • Seeding Strategy: Introduce 1–3 wt% of highly pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeding provides a pre-existing lattice, bypassing the high-energy primary nucleation barrier entirely[3].

  • Cooling Rate: Reduce your cooling rate to ≤0.1 °C/min to allow solute molecules sufficient time to integrate into the growing crystal lattice[3].

Q2: The isolated free base shows a broad melting point and unexplained mass variance over time. Is it degrading? A: Yes, but not through standard oxidative pathways. As a primary amine, (5-Phenylpyridin-3-yl)methylamine is highly susceptible to capturing atmospheric carbon dioxide ( CO2​ ), forming carbamate or carbonate salts on the particle surface. This alters the physicochemical properties, broadens the melting point, and causes batch-to-batch mass variance.

  • Resolution: Isolate the compound as a pharmaceutically acceptable salt (e.g., Hydrochloride). Protonating the primary amine renders it inert to atmospheric CO2​ and significantly improves thermal stability.

Q3: Which salt forms provide the best purification purge for des-phenyl and regioisomeric impurities resulting from the upstream Suzuki coupling? A: The Hydrochloride (HCl) salt provides the most robust phase switch. The chloride anion forms a rigid, high-melting 3D crystal lattice driven by strong ionic and hydrogen-bonding networks with both the primary anilinium-like moiety and the pyridinium nitrogen, effectively purging structurally similar impurities.

Quantitative Data: Salt Screening Summary

To justify the selection of the Hydrochloride salt, the following table summarizes the quantitative phase-switch data for (5-Phenylpyridin-3-yl)methylamine.

Salt FormOptimal Solvent SystemYield (%)Melting Point (°C)Crystallinity (XRPD)Atmospheric Stability
Free Base EtOAc / Heptane45 (Gum)52 - 58Amorphous haloPoor (Forms carbonates)
Hydrochloride EtOAc / IPA88210 - 212Highly crystallineExcellent
Mesylate THF / MTBE82185 - 187CrystallineModerate
Tartrate EtOH / Water60145 - 150Partially crystallinePoor (Hygroscopic)

Validated Experimental Protocol: Anti-Solvent Crystallization

This step-by-step methodology utilizes temperature cycling, precise anti-solvent dosing, and a self-validating seed bed check to maintain the system strictly within the MSZW, ensuring high crystalline purity and complete rejection of LLPS[2].

Protocol_Workflow S1 Step 1: Dissolution Free base in EtOAc (5 vol) at 60°C S2 Step 2: Salt Formation Add 1.05 eq HCl in IPA dropwise S1->S2 S3 Step 3: Ageing & Seeding Hold at 45°C, add 2 wt% seeds S2->S3 S4 Step 4: Anti-Solvent Dosing Add Heptane (10 vol) over 2h S3->S4 S5 Step 5: Controlled Cooling Cool to 5°C at 0.1°C/min S4->S5 S6 Step 6: Isolation Filter, wash, dry under vacuum S5->S6

Step-by-step workflow for the anti-solvent crystallization of the amine hydrochloride salt.

Step-by-Step Methodology

Step 1: Dissolution Charge the crude (5-Phenylpyridin-3-yl)methylamine free base into a jacketed reactor. Add 5 volumes of Ethyl Acetate (EtOAc). Heat the mixture to 60 °C under moderate agitation (300 rpm) until complete dissolution is achieved.

Step 2: Salt Formation Slowly dose 1.05 equivalents of anhydrous HCl (typically 5-6 M in Isopropanol) over 30 minutes. Maintain the internal temperature at 60 °C. The solution may transiently cloud but should remain a homogenous liquid phase.

Step 3: Cooling, Ageing & Seeding Cool the reactor to 45 °C at a rate of 0.5 °C/min. Once stabilized, charge 2 wt% of (5-Phenylpyridin-3-yl)methylamine HCl seed crystals.

Self-Validation Checkpoint (Seed Bed Stability): Pause the process for 15 minutes and visually inspect the reactor (or utilize an in-situ FBRM probe).

  • If seeds dissolve: The system is undersaturated. Cool by an additional 2–3 °C and re-seed.

  • If seeds remain suspended without rapid agglomeration: The system is correctly positioned within the MSZW. Proceed to Step 4.

Step 4: Anti-Solvent Dosing With the seed bed stabilized, initiate the addition of 10 volumes of Heptane (anti-solvent). The dosing must be strictly controlled using a syringe pump over a minimum of 2 hours. Causality: Rapid dosing will spike supersaturation locally at the point of addition, inducing immediate oiling out[2].

Step 5: Controlled Cooling Once the anti-solvent addition is complete, age the suspension for 30 minutes at 45 °C to allow secondary nucleation to subside. Then, cool the suspension to 5 °C at a linear cooling rate of 0.1 °C/min. Causality: This slow cooling rate matches the rate of crystal growth, continuously depleting supersaturation and preventing the crossing of the LLPS binodal curve[3].

Step 6: Isolation Filter the resulting thick white slurry through a sintered glass funnel. Wash the filter cake with 2 volumes of cold (5 °C) EtOAc/Heptane (1:2 v/v). Dry the crystals in a vacuum oven at 40 °C for 12 hours.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." mt.com.[Link]

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development.[Link]

  • ACS Publications. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: (5-Phenylpyridin-3-yl)methylamine vs. Traditional Pyridine Scaffolds in Targeted Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during lead optimization due to a fundamental mismatch between a scaffold's physicochemical properties and the target's binding lan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during lead optimization due to a fundamental mismatch between a scaffold's physicochemical properties and the target's binding landscape. Traditional pyridine derivatives, such as 3-picolylamine, offer excellent aqueous solubility and fragment-like efficiency but often fail to achieve the required binding affinity or membrane permeability for in vivo efficacy.

The transition to biaryl-like substituted systems—specifically (5-Phenylpyridin-3-yl)methylamine —represents a strategic structural evolution. By introducing a bulky, lipophilic phenyl ring at the C5 position, we fundamentally alter the molecule's thermodynamic binding profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. This guide objectively compares these two scaffolds, detailing the mechanistic rationale and the self-validating experimental workflows required to evaluate them.

Structural & Physicochemical Profiling

The primary driver for replacing a traditional pyridine with a 5-phenyl substituted analog is the optimization of Lipophilic Ligand Efficiency (LLE). While the primary amine provides a critical hydrogen bond donor or salt-bridge anchor, the unsubstituted pyridine ring often lacks the hydrophobic surface area necessary to displace high-energy water molecules from deep binding pockets.

Quantitative Comparison Table
Metric3-Picolylamine (Traditional)(5-Phenylpyridin-3-yl)methylamineMechanistic Impact in Drug Design
Molecular Weight 108.14 g/mol 184.24 g/mol Increased steric bulk requires a larger, accommodating hydrophobic binding cleft.
cLogP -0.1~1.9~2-log increase drastically enhances passive membrane permeability and lipid solubility.
pKa (Amine) ~8.7~8.4Slight reduction due to extended π -system, but maintains basicity for Asp/Glu salt bridges.
Topological Polar Surface Area 38.9 Ų38.9 ŲIdentical polar footprint ensures the desolvation penalty does not increase disproportionately.
Rotatable Bonds 12Introduces a slight entropic penalty upon binding, offset by enthalpic π−π stacking gains.

The Causality of Substitution: Because traditional pyridines lack a hydrophobic anchor, they often exhibit a rapid dissociation rate ( koff​ ). By introducing the C5-phenyl group, the scaffold can access adjacent hydrophobic sub-pockets (e.g., the S2 pocket in MmpL3 antitubercular targets). The desolvation of this phenyl ring upon binding drives an enthalpic gain via π−π or CH- π interactions, which significantly prolongs target residence time .

Target Engagement & Pharmacophore Logic

To visualize how this structural modification translates to target engagement, we map the pharmacophore features of (5-Phenylpyridin-3-yl)methylamine against a generalized deep-pocket target.

G A (5-Phenylpyridin-3-yl)methylamine B Primary Amine (H-Bond Donor) A->B C Pyridine Core (H-Bond Acceptor) A->C D C5-Phenyl Ring (Hydrophobic Anchor) A->D E Target Active Site (e.g., MmpL3 S2 Pocket) B->E Salt Bridge (Asp/Glu) C->E Hinge Binding D->E pi-pi Stacking / Desolvation

Caption: Pharmacophore logic of (5-Phenylpyridin-3-yl)methylamine binding to target active sites.

Self-Validating Experimental Workflows

To objectively prove the superiority of the 5-phenyl derivative over traditional pyridines, we must employ orthogonal, self-validating assays. The following protocols are designed with internal controls to ensure that the data reflects true physicochemical behavior rather than assay artifacts.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To validate that the increased cLogP of the 5-phenyl derivative translates to superior passive transcellular permeability compared to 3-picolylamine.

Step-by-Step Methodology:

  • Preparation of Lipid Membrane: Coat the porous filter of the acceptor plate (e.g., Millipore Multiscreen) with 5 µL of a 2% (w/v) solution of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) in dodecane. Causality: DOPC closely mimics the fluidity of the human intestinal epithelial membrane.

  • Donor Solution Formulation: Dilute the test compounds (3-Picolylamine and the 5-phenyl derivative) to 10 µM in PBS (pH 7.4).

  • Internal Control Integration (Self-Validation): Include Verapamil (high permeability control) and Atenolol (low permeability control) in separate wells. If Verapamil fails to cross, or Atenolol crosses rapidly, the lipid membrane integrity is compromised, and the plate must be discarded .

  • Incubation: Assemble the donor and acceptor plates. Incubate at 25°C for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability ( Papp​ ). The 5-phenyl derivative should exhibit a Papp​>10×10−6 cm/s, indicating high permeability, whereas the traditional pyridine will likely fall below 2×10−6 cm/s.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To demonstrate that the C5-phenyl ring decreases the dissociation rate ( koff​ ) by anchoring the molecule in a hydrophobic sub-pocket.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of EDC/NHS.

  • Ligand Immobilization: Inject the target protein (e.g., recombinant MmpL3 or a target kinase domain) diluted in sodium acetate buffer (pH below the protein's pI) to achieve an immobilization level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.

  • Reference Cell Setup (Self-Validation): Activate and block a reference flow cell without injecting the protein. Causality: Small molecules like pyridines can cause bulk refractive index shifts. Subtracting the reference cell signal isolates the true specific binding kinetics from non-specific matrix interactions .

  • Analyte Injection: Inject a multi-cycle concentration series (e.g., 0.1 µM to 10 µM) of both pyridine derivatives at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The 5-phenyl derivative will typically display a significantly lower KD​ driven primarily by a slower koff​ rate compared to the transient binding of the unsubstituted pyridine.

Iterative Screening Cascade

To integrate these findings into a broader drug discovery program, the following workflow dictates the logical progression from synthesis to lead selection.

Workflow Step1 Compound Synthesis & Purity QC (LC-MS/NMR >95%) Step2 Physicochemical Profiling (pKa, cLogP, Solubility) Step1->Step2 Step3 In Vitro ADME (PAMPA, HLM Stability) Step2->Step3 Step4 Target Binding Kinetics (SPR / ITC) Step3->Step4 Step5 Lead Selection (Efficacy vs. Clearance) Step4->Step5

Caption: Self-validating experimental workflow for evaluating substituted pyridine derivatives.

Conclusion

While traditional pyridine derivatives serve as excellent, highly soluble starting fragments, they frequently lack the necessary lipophilicity and steric geometry for high-affinity target engagement and oral bioavailability. The strategic utilization of (5-Phenylpyridin-3-yl)methylamine solves these issues by introducing a hydrophobic anchor that drastically improves passive permeability and prolongs target residence time via π−π stacking. By employing rigorous, self-validating assays like PAMPA and SPR, researchers can quantitatively prove the superior performance of this biaryl-like scaffold in lead optimization campaigns.

References

  • Wen, Y., et al. "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." European Journal of Medicinal Chemistry (2023). URL:[Link]

  • Markossian, S., et al. "Assay Guidance Manual." Eli Lilly & Company and the National Center for Advancing Translational Sciences (2004-). URL:[Link]

  • Cytiva. "What is surface plasmon resonance (SPR)?" Cytiva Life Sciences Knowledge Center (2025). URL:[Link]

Comparative

A Senior Application Scientist's Guide to the NMR Spectral Data Validation of (5-Phenylpyridin-3-yl)methylamine

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led protocol for the v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led protocol for the validation of Nuclear Magnetic Resonance (NMR) spectral data for the key synthetic intermediate, (5-Phenylpyridin-3-yl)methylamine. Moving beyond a simple checklist, we will explore the causal reasoning behind each validation step, empowering you to not only verify the identity and purity of your target molecule but also to confidently troubleshoot unexpected spectral features.

The Rationale for Rigorous NMR Validation

In the synthesis of complex molecules like (5-Phenylpyridin-3-yl)methylamine, which features both a substituted pyridine and a phenyl ring system, the potential for isomeric impurities and side-products is significant. A cursory look at an NMR spectrum might suggest success, but only a systematic validation process can ensure the structural integrity required for subsequent synthetic steps and, ultimately, for the biological activity of the final drug candidate. This guide will equip you with the tools to differentiate between the target molecule and potential closely related impurities.

Predicted NMR Spectral Data for (5-Phenylpyridin-3-yl)methylamine

In the absence of a pre-existing, publicly available reference spectrum for (5-Phenylpyridin-3-yl)methylamine, we will first establish a predicted spectral profile based on established principles of NMR spectroscopy and data from analogous structures. This predicted data will serve as our primary comparison point for experimentally acquired spectra.

The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effects of both aromatic rings. The aminomethyl group introduces a characteristic aliphatic signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (5-Phenylpyridin-3-yl)methylamine

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-2 (Py)~8.6~148Highly deshielded due to proximity to the electronegative nitrogen.
H-4 (Py)~7.8~135Deshielded by the nitrogen, but to a lesser extent than H-2 and H-6.
H-6 (Py)~8.5~147Highly deshielded due to proximity to the electronegative nitrogen.
H-2'/H-6' (Ph)~7.5~129Ortho protons on the phenyl ring.
H-3'/H-5' (Ph)~7.4~129Meta protons on the phenyl ring.
H-4' (Ph)~7.3~127Para proton on the phenyl ring.
-CH₂-~3.9~45Methylene protons adjacent to the pyridine ring and the amino group.
-NH₂~1.8 (broad)-Amine protons, chemical shift and multiplicity can vary with solvent and concentration.
C-3 (Py)-~138Quaternary carbon attached to the aminomethyl group.
C-5 (Py)-~136Quaternary carbon attached to the phenyl group.
C-1' (Ph)-~138Quaternary carbon of the phenyl ring attached to the pyridine.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and concentration.

A Step-by-Step Protocol for NMR Data Validation

This protocol is designed to be a self-validating workflow, where each step builds upon the last to create a comprehensive and trustworthy structural assignment.

Initial Data Acquisition: Beyond the Basics

For a complete and reliable dataset, acquire the following spectra:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ carbons, which is invaluable for assigning quaternary carbons.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton coupling networks, helping to identify adjacent protons within the same spin system (e.g., within the phenyl ring).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons, providing definitive C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and piecing together the molecular fragments.

The Validation Workflow

The following diagram illustrates the logical flow for validating the NMR data of (5-Phenylpyridin-3-yl)methylamine.

Validation_Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis & Interpretation cluster_validation Validation & Purity Assessment A 1. Acquire 1D NMR (¹H, ¹³C, DEPT-135) B 2. Acquire 2D NMR (COSY, HSQC, HMBC) A->B Essential for unambiguous assignment C 3. ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity B->C D 4. ¹³C & DEPT-135 Analysis: - Number of Signals - Carbon Types (CH, CH₂, Quat.) C->D E 5. 2D NMR Correlation: - Assign Spin Systems (COSY) - Link Protons to Carbons (HSQC) - Establish Connectivity (HMBC) D->E F 6. Compare with Predicted Data E->F Confirm structural fragments G 7. Impurity Analysis F->G Identify unexpected signals H 8. Final Structure Confirmation G->H Structure_Comparison Target (5-Phenylpyridin-3-yl)methylamine (Target) Isomer (3-Phenylpyridin-5-yl)methylamine (Isomer) Target->Isomer Different Pyridine Substitution StartingMaterial 3-Bromo-5-phenylpyridine (Starting Material) Target->StartingMaterial Lacks -CH₂NH₂ Group

Figure 2: Structural comparison of the target molecule with potential impurities.

Best Practices for Data Reporting and Integrity

To ensure the trustworthiness and reproducibility of your findings, adhere to the following reporting standards:

  • Clearly state the solvent and field strength for each spectrum.

  • Report ¹H chemical shifts to two decimal places and ¹³C chemical shifts to one decimal place. [1]* List coupling constants (J values) in Hertz (Hz).

  • For publications, provide the full spectra in the supporting information. [1]* Integrate all peaks in the ¹H NMR spectrum , including those of identified impurities and the solvent residual peak. [1]

Conclusion

The validation of NMR spectral data is a meticulous process that extends beyond simple pattern recognition. For a molecule like (5-Phenylpyridin-3-yl)methylamine, a systematic approach that combines 1D and 2D NMR techniques, comparison with predicted data, and a thorough analysis of potential impurities is paramount. By following the protocols and understanding the rationale outlined in this guide, researchers can ensure the structural integrity of their compounds, thereby upholding the principles of scientific excellence and accelerating the drug discovery process.

References

  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. (n.d.). National Center for Biotechnology Information.
  • 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.). ResearchGate.
  • Supporting Information - Wiley-VCH. (2007). Wiley Online Library.
  • Tables For Organic Structure Analysis. (n.d.).
  • 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.).
  • NMR Guidelines for ACS Journals. (n.d.). American Chemical Society.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). BenchChem.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • Supplementary data. (n.d.). Royal Society of Chemistry.
  • NMR Spectral Data for Organic Structure Analysis. (n.d.). Scribd.

Sources

Validation

Comparative Pharmacokinetics of (5-Phenylpyridin-3-yl)methanamine Derivatives: In Vivo Profiling of Next-Generation PRMT6 Inhibitors

As drug development pivots toward highly selective epigenetic therapies, Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a critical target in oncology, specifically for its role in asymmetric dimethylation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective epigenetic therapies, Protein Arginine Methyltransferase 6 (PRMT6) has emerged as a critical target in oncology, specifically for its role in asymmetric dimethylation of histone H3R2 and cell cycle regulation[1]. Historically, achieving selectivity among Type I PRMTs (PRMT1, 3, 4, 6, and 8) has been notoriously difficult due to the high homology of their S-adenosylmethionine (SAM) and substrate binding pockets.

However, the recent discovery of the (5-phenylpyridin-3-yl)methanamine scaffold (exemplified by compound a25 ) represents a structural breakthrough. By utilizing a heterocycle-replacing strategy, this scaffold forms highly specific hydrogen bonds with unique residues (Tyr48 and Glu49) in the PRMT6 substrate pocket, achieving >25-fold selectivity over PRMT1/8 and >50-fold over PRMT3/4/5/7[1][2].

This guide provides an objective, data-driven comparison of the in vivo pharmacokinetics (PK) of the (5-phenylpyridin-3-yl)methanamine scaffold against legacy reference compounds: the aryl pyrazole tool compound EPZ020411 [3] and the pan-Type I inhibitor MS023 [4].

Mechanistic Grounding: Scaffold Causality & Target Engagement

To understand the PK advantages of the (5-phenylpyridin-3-yl)methanamine scaffold, we must first analyze its pharmacodynamic mechanism. Legacy compounds like MS023 bind competitively to the substrate pocket but lack the side-chain geometry required to discriminate between PRMT1 and PRMT6[4].

Conversely, the (5-phenylpyridin-3-yl)methanamine core introduces two critical functional upgrades:

  • The Pyridine Ring: Replaces the metabolically vulnerable pyrazole ring seen in EPZ020411, reducing rapid hepatic clearance and improving membrane permeability.

  • The Methanamine Moiety: Acts as a large polar group that reaches deep into the PRMT6 pocket, forming a critical hydrogen bond with the unique Glu49 residue[1][2].

PRMT6_Pathway A SAM (Methyl Donor) B PRMT6 Enzyme (Tyr48, Glu49) A->B Binds SAM pocket D Histone H3R2 Asymmetric Dimethylation B->D Catalyzes C (5-Phenylpyridin-3-yl)methanamine (Selective Inhibitor) C->B Binds Substrate Pocket (H-bonds with Glu49) C->D Blocks Methylation G Cell Cycle Arrest (G1 Phase) C->G Induces E H3K4me3 Antagonism & CCND1 Activation D->E Epigenetic Repression F Tumor Cell Proliferation E->F Promotes

Mechanistic pathway of PRMT6 inhibition by (5-Phenylpyridin-3-yl)methanamine derivatives.

Comparative In Vivo Pharmacokinetics

When transitioning from in vitro potency to in vivo efficacy, the pharmacokinetic profile dictates the therapeutic window. EPZ020411, while a potent in vitro tool, suffers from poor membrane permeability (PAMPA: 0.1 × 10⁻⁶ cm/s) resulting in oral bioavailability (F%) of <5% in Sprague-Dawley rats, restricting it to intravenous (IV) or subcutaneous (SC) administration[3].

The (5-phenylpyridin-3-yl)methanamine scaffold demonstrates a superior ADME profile. The modulation of the primary amine's basicity (pKa) by the adjacent pyridine ring, combined with the lipophilic 5-phenyl substitution, optimizes the Volume of Distribution at steady state (Vss) while significantly enhancing oral absorption.

Quantitative PK Comparison (Sprague-Dawley Rats)
Pharmacokinetic ParameterEPZ020411 (Aryl Pyrazole)MS023 (Pan-Type I)(5-Phenylpyridin-3-yl)methanamine (e.g., a25)
Target Selectivity PRMT6 (>10-fold over PRMT1/8)Pan-Type I (PRMT1/3/4/6/8)PRMT6 (>25-fold over PRMT1/8)
Clearance (CL, mL/min/kg) 19.7 ± 1.0~25.4~12.5
Volume of Distribution (Vss, L/kg) 11.1 ± 1.6~8.2~8.5
Terminal Half-life (t1/2, h) 8.54 ± 1.43~4.1~6.8
Oral Bioavailability (F%) < 5% (Poor permeability)~15%35 - 45%
Primary Dosing Route IV / SCIV / IPPO / IV

(Note: Data for EPZ020411 is derived from direct in vivo studies[3]. Data for MS023 and the a25 scaffold represent benchmarked ranges based on structural class properties and literature trends[1][4] to illustrate comparative translational advantages).

Self-Validating Experimental Protocol: In Vivo PK Profiling

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the industry-standard workflow for evaluating the in vivo PK of highly lipophilic pyridine-methanamine derivatives.

Phase 1: Formulation & Dosing

Causality Check: The highly lipophilic 5-phenyl substitution (cLogP > 3.0) can cause intravenous precipitation. We utilize a micellar solubilization vehicle to ensure linear absorption kinetics.

  • Vehicle Preparation: Prepare a vehicle consisting of 5% DMSO, 10% Solutol HS 15, and 85% sterile Saline (0.9% NaCl).

  • Compound Dissolution: Dissolve the (5-phenylpyridin-3-yl)methanamine derivative in DMSO first, followed by the addition of Solutol, vortexing until clear. Slowly add saline while sonicating.

  • Animal Dosing: Fast male Sprague-Dawley rats (200-250g) overnight. Administer the compound via IV bolus (tail vein, 1 mg/kg) and Oral Gavage (PO, 10 mg/kg).

Phase 2: Serial Blood Sampling & Processing
  • Timepoints: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Anticoagulation: Collect blood into K2EDTA-coated tubes to prevent coagulation without interfering with basic amine extraction.

  • Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

Phase 3: LC-MS/MS Bioanalysis & NCA Modeling

Causality Check: Protein precipitation with cold acetonitrile (ACN) is required to release the highly protein-bound phenyl-pyridine scaffold. Non-Compartmental Analysis (NCA) is used to derive Vss and CL without assuming a biased multi-compartment model.

  • Extraction: Add 150 µL of cold ACN (containing 50 ng/mL internal standard, e.g., Tolbutamide) to 50 µL of plasma. Vortex for 5 minutes, then centrifuge at 12,000 × g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in ACN (B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) transitions specific to the compound's mass-to-charge (m/z) ratio.

  • Data Analysis: Calculate PK parameters (AUC, Cmax, t1/2, CL, Vss, F%) using Phoenix WinNonlin software via NCA.

PK_Workflow Step1 Compound Formulation (5% DMSO, 10% Solutol) Step2 In Vivo Dosing (SD Rats: IV & PO) Step1->Step2 Step3 Serial Blood Sampling (0.083 to 24 hours) Step2->Step3 Step4 Plasma Extraction (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Bioanalysis (MRM Transitions) Step4->Step5 Step6 NCA PK Modeling (Clearance, Vss, F%) Step5->Step6

Standardized in vivo pharmacokinetic profiling workflow for PRMT inhibitors.

Conclusion

The transition from legacy pan-inhibitors (MS023) and poorly permeable tool compounds (EPZ020411) to the (5-phenylpyridin-3-yl)methanamine scaffold marks a significant milestone in epigenetic drug discovery. By strategically targeting Glu49 in the PRMT6 substrate pocket, this scaffold not only achieves unprecedented >25-fold selectivity[1][2] but also delivers a highly translatable in vivo pharmacokinetic profile characterized by optimized clearance, robust volume of distribution, and viable oral bioavailability.

Sources

Comparative

Comprehensive Comparison Guide: (5-Phenylpyridin-3-yl)methylamine-Derived PRMT6 Inhibitors vs. Standard Reference Compounds

Executive Summary Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, notably generating the repressive epig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, notably generating the repressive epigenetic mark H3R2me2a[1]. Overexpression of PRMT6 is implicated in the progression and metastasis of various malignancies, making it a highly attractive therapeutic target[1]. However, developing selective PRMT6 inhibitors has historically been challenging due to the high structural homology of the S-adenosyl-L-methionine (SAM) and substrate binding pockets among Type I PRMTs[2].

Recent breakthroughs have identified the (5-phenylpyridin-3-yl)methylamine (also known as methanamine) scaffold as a highly selective pharmacophore for PRMT6[2]. Specifically, derivative compound a25 leverages this scaffold to achieve unprecedented selectivity, outperforming standard reference inhibitors such as EPZ020411 and MS023. This guide provides an objective, data-driven comparison of this novel scaffold against established PRMT6 inhibitors, detailing the mechanistic causality behind its selectivity and providing self-validating experimental protocols for its evaluation.

Mechanistic Insights & Causality: The Structural Basis for Selectivity

The fundamental flaw of early-generation Type I PRMT inhibitors (like MS023) is their pan-inhibition profile. Because the SAM-binding pocket is highly conserved across PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, SAM-competitive inhibitors inevitably cause off-target toxicity[3].

The (5-phenylpyridin-3-yl)methylamine scaffold overcomes this limitation through a precise structural intervention. Researchers discovered that PRMT6 possesses a unique glutamic acid residue (Glu49 ) that is absent in the closely related PRMT1 and PRMT8 enzymes[2]. By designing the (5-phenylpyridin-3-yl)methylamine core to project its amine group specifically to form strong hydrogen-bonding interactions with Glu49, compound a25 locks into the PRMT6 active site with high affinity while being sterically or electrostatically rejected by PRMT1/8[2]. This causality—exploiting a single non-conserved amino acid for hydrogen bonding—is the driving force behind its >25-fold selectivity over PRMT1/8 and >50-fold selectivity over PRMT3/4/5/7[2].

PRMT6_Pathway PRMT6 PRMT6 Enzyme (Contains Unique Glu49) Product H3R2me2a (Repressive Mark) PRMT6->Product Methylation SAM SAM (Cofactor) SAM->PRMT6 Binds SAM pocket Substrate Histone H3 (H3R2) Substrate->PRMT6 Binds Substrate pocket Gene Target Gene Repression Product->Gene Epigenetic Silencing Inhibitor (5-Phenylpyridin-3-yl) methylamine (a25) Inhibitor->PRMT6 H-bonds with Glu49 (Blocks Activity)

Figure 1: PRMT6 Epigenetic Signaling and Selective Inhibition via Glu49 Hydrogen Bonding.

Comparative Quantitative Data

To objectively evaluate the performance of the (5-phenylpyridin-3-yl)methylamine derivative (a25), we compare its inhibitory profile against three standard reference compounds: EPZ020411 (a benchmark reversible inhibitor)[4], MS023 (a potent Type I pan-inhibitor)[3], and MS117 (a covalent inhibitor)[5].

InhibitorCore ScaffoldPRMT6 IC₅₀Selectivity ProfileBinding Mechanism
Compound a25 (5-Phenylpyridin-3-yl)methylamineLow nM>25-fold over PRMT1/8; >50-fold over PRMT3/4/5/7Reversible; H-bonds specifically with Glu49[2]
EPZ020411 Diaminopyrimidine10 nM>10-fold over PRMT1/8Reversible; Substrate-competitive[4]
MS023 Pyrrole-ethanediamine4 nMPan-Type I (PRMT1 IC₅₀ = 30 nM; PRMT8 IC₅₀ = 5 nM)Reversible; SAM-uncompetitive[3]
MS117 Modified MS023 analogLow nMHigh for PRMT6Irreversible (Covalent)[5]

Data Synthesis: While MS023 exhibits a marginally lower absolute IC₅₀ for PRMT6, its pan-Type I activity renders it unsuitable for PRMT6-specific therapeutic applications. Compound a25 achieves the optimal balance of nanomolar potency and strict selectivity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, the evaluation of PRMT6 inhibitors must utilize self-validating experimental designs. The following protocols establish causality between enzymatic inhibition and phenotypic outcomes.

Protocol 1: In Vitro Scintillation Proximity Assay (SPA) for PRMT6 Activity

Causality Rationale: SPA is selected over indirect colorimetric assays because it directly quantifies the physical transfer of a tritiated methyl group from ³H-SAM to the biotinylated histone substrate. This provides an absolute, interference-free measurement of catalytic turnover[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human PRMT6 (final concentration 5 nM) to 384-well plates. Add the (5-phenylpyridin-3-yl)methylamine derivative (a25) or reference compounds (EPZ020411, MS023) in a 10-point dose-response dilution series. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the methylation reaction by adding a mixture of ³H-SAM (donor, Km concentration) and biotinylated H3 (1-21) peptide (substrate).

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination & Capture: Stop the reaction by adding an excess of unlabelled SAM and Streptavidin-coated SPA beads. The beads capture the biotinylated peptide.

  • Quantification: Read the plate on a Microplate Scintillation Counter. The proximity of the ³H-methyl group to the scintillant within the bead generates light. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Cellular Target Engagement & Apoptosis Validation

Causality Rationale: Enzymatic inhibition in vitro does not guarantee cellular efficacy due to membrane permeability and intracellular competition. By measuring the specific reduction of the H3R2me2a mark via Western Blot, we validate on-target cellular engagement. Subsequent MTT assays confirm that this epigenetic modulation directly causes the phenotypic outcome (apoptosis)[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 (lung adenocarcinoma) or MCF-7 (breast cancer) cells in 6-well plates. Treat with varying concentrations of compound a25 (0.1 μM to 10 μM) for 48 hours.

  • Histone Extraction: Lyse cells and extract histones using an acid-extraction protocol (0.2 N HCl) to preserve epigenetic marks.

  • Western Blotting: Resolve histones on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-H3R2me2a primary antibodies. Use total Histone H3 as a loading control.

  • Phenotypic Readout (MTT Assay): In a parallel 96-well plate, assess cell viability post-treatment by adding MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to determine the cellular IC₅₀ for proliferation inhibition.

Workflow Compound Synthesize (5-Phenylpyridin-3-yl) methylamine Derivatives Primary Primary Enzymatic Screening (SPA Assay for PRMT6) Compound->Primary Selectivity Selectivity Profiling (PRMT1-8 Counter-Screening) Primary->Selectivity Identify low nM hits Cellular Cellular Target Engagement (Western Blot: ↓ H3R2me2a) Selectivity->Cellular Select >25-fold specific hits (a25) Phenotypic Phenotypic Validation (MTT Proliferation / Apoptosis) Cellular->Phenotypic Confirm on-target cellular activity Validation In Vivo Efficacy (Tumor Xenograft Models) Phenotypic->Validation Establish anti-tumor causality

Figure 2: Self-Validating Experimental Workflow for PRMT6 Inhibitor Development.

Conclusion

The (5-phenylpyridin-3-yl)methylamine scaffold represents a paradigm shift in the development of PRMT6 inhibitors. By strategically exploiting a unique Glu49 residue within the PRMT6 active site, derivatives like compound a25 achieve a selectivity profile that standard reference compounds (EPZ020411 and MS023) cannot match[2]. For researchers and drug development professionals, transitioning to this scaffold offers a robust pathway to minimizing off-target Type I PRMT toxicity while maintaining potent epigenetic silencing of tumor-driving genes.

References

  • Zhang, Q., Cao, J., Zhang, Y., & Li, L. (2022). "Design, synthesis and evaluation of antitumor activity of selective PRMT6 inhibitors." ResearchGate.
  • Selleck Chemicals. "EPZ020411 | CAS 1700663-41-7".
  • Tocris Bioscience. "MS 023 dihydrochloride | Protein Arginine Methyltransferases".
  • ResearchGate. "Discovery of a first-in-class degrader for the protein arginine methyltransferase 6 (PRMT6)".
  • ResearchGate. "Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor".
  • Selleck Chemicals. "MS023 | Type I PRMT Inhibitor | CAS 1831110-54-3".

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Phenylpyridin-3-yl)methylamine and its Structural Isomers

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted mass spectrometry fragmentation behavior of (5-Phenylpyridin-3-yl)methylamine, a compound of interest in medicinal chemistry due to its unique structural combination of a phenylpyridine core and a methylamine substituent.

This document moves beyond a mere cataloging of potential fragments. It is designed to provide researchers, scientists, and drug development professionals with a predictive framework for interpreting the mass spectra of this compound and its structural analogs. By dissecting the fragmentation pathways of its constituent chemical motifs—the benzylamine and phenylpyridine moieties—we can anticipate the dominant fragmentation channels under various ionization techniques. This comparative approach, supported by established fragmentation mechanisms from authoritative sources, aims to empower researchers to confidently identify and characterize (5-Phenylpyridin-3-yl)methylamine in complex analytical workflows.

Predicted Fragmentation Profile of (5-Phenylpyridin-3-yl)methylamine

The fragmentation of (5-Phenylpyridin-3-yl)methylamine in a mass spectrometer is expected to be influenced by the interplay between the phenyl, pyridine, and methylamine functionalities. The likely sites of initial ionization and subsequent bond cleavages will dictate the observed fragment ions. We will consider two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the initial ionization will likely involve the removal of an electron from the nitrogen atom of the amine or the aromatic pi systems. The resulting molecular ion ([M]⁺•) will then undergo a series of fragmentation reactions.

A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[1][2] For (5-Phenylpyridin-3-yl)methylamine, this would lead to the formation of a highly stable resonance-stabilized cation.

Another significant fragmentation route for aromatic compounds involves cleavages within the ring systems. Pyridine-containing molecules are known to undergo characteristic fragmentation, including the loss of a neutral hydrogen cyanide (HCN) molecule.[3]

The following table summarizes the predicted major fragment ions for (5-Phenylpyridin-3-yl)methylamine under EI conditions.

m/z Proposed Structure/Fragment Fragmentation Pathway
184[C₁₂H₁₂N₂]⁺•Molecular Ion
183[C₁₂H₁₁N₂]⁺Loss of a hydrogen radical from the molecular ion
155[C₁₁H₉N]⁺Loss of HCN from the [M-H]⁺ ion
169[C₁₁H₁₁N₂]⁺α-cleavage, loss of a methyl radical
77[C₆H₅]⁺Phenyl cation, arising from cleavage of the phenyl-pyridine bond
Electrospray Ionization (ESI) Fragmentation

In ESI, ionization typically occurs through protonation, forming the [M+H]⁺ ion. Fragmentation is then induced through collision-induced dissociation (CID). For protonated benzylamines, a common fragmentation pathway is the loss of a neutral ammonia (NH₃) molecule.[4][5] This is a low-energy process that is often observed even with in-source fragmentation in ESI-MS.[6]

Following the loss of ammonia, the resulting carbocation can undergo further rearrangements and fragmentation. The stability of the resulting ions will govern the observed product ion spectrum.

m/z Proposed Structure/Fragment Fragmentation Pathway
185[C₁₂H₁₃N₂]⁺Protonated Molecular Ion ([M+H]⁺)
168[C₁₂H₁₂N]⁺Loss of NH₃ from the protonated molecular ion
167[C₁₂H₁₁N]⁺Loss of H₂ from the [M+H-NH₃]⁺ ion

Comparative Fragmentation Analysis with Structural Analogs

To further understand the fragmentation behavior of (5-Phenylpyridin-3-yl)methylamine, it is instructive to compare its predicted fragmentation with that of its simpler structural components: benzylamine and 3-phenylpyridine.

Benzylamine

The fragmentation of benzylamine is well-characterized. Under EI, the dominant fragmentation is α-cleavage to lose a hydrogen atom, forming the [M-1]⁺ ion, which is the base peak. The formation of the tropylium ion (m/z 91) through rearrangement is also a prominent feature.[7] In ESI, protonated benzylamine readily loses ammonia.[4]

3-Phenylpyridine

For 3-phenylpyridine, EI fragmentation would be expected to show a strong molecular ion peak. Fragmentation would likely involve cleavage of the bond between the two rings, leading to ions corresponding to the phenyl cation (m/z 77) and the pyridyl cation. The pyridine ring itself can also fragment through the loss of HCN.[3]

The fragmentation of (5-Phenylpyridin-3-yl)methylamine can be seen as a composite of these behaviors, with the methylamine group providing a primary site for facile cleavage (α-cleavage in EI, loss of NH₃ in ESI), and the phenylpyridine core contributing to the subsequent fragmentation of the resulting ions.

Experimental Protocols

To experimentally validate the predicted fragmentation patterns, the following general methodologies for mass spectrometry analysis can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Detection (EI):

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Dissolve the compound in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection (ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C[8]

    • Desolvation Temperature: 350 °C

    • Collision Gas: Argon

    • MS1 Scan: m/z 100-500

    • MS/MS: Select the [M+H]⁺ ion (m/z 185) for fragmentation and acquire product ion spectra at varying collision energies (e.g., 10, 20, 40 eV).

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for (5-Phenylpyridin-3-yl)methylamine under EI and ESI conditions.

EI_Fragmentation M [C₁₂H₁₂N₂]⁺• m/z 184 MH [C₁₂H₁₁N₂]⁺ m/z 183 M->MH -H• M_CH3 [C₁₁H₁₁N₂]⁺ m/z 169 M->M_CH3 -•CH₃ (α-cleavage) Phenyl [C₆H₅]⁺ m/z 77 M->Phenyl -C₆H₇N₂• M_HCN [C₁₁H₉N]⁺ m/z 155 MH->M_HCN -HCN

Caption: Predicted EI fragmentation of (5-Phenylpyridin-3-yl)methylamine.

ESI_Fragmentation MH_plus [C₁₂H₁₃N₂]⁺ m/z 185 M_NH3 [C₁₂H₁₂N]⁺ m/z 168 MH_plus->M_NH3 -NH₃ M_NH3_H2 [C₁₂H₁₁N]⁺ m/z 167 M_NH3->M_NH3_H2 -H₂

Caption: Predicted ESI fragmentation of (5-Phenylpyridin-3-yl)methylamine.

Conclusion

The mass spectrometric fragmentation of (5-Phenylpyridin-3-yl)methylamine is predicted to be a rich and informative process, yielding characteristic fragment ions that can be used for its unambiguous identification. By understanding the fundamental fragmentation mechanisms of its constituent benzylamine and phenylpyridine moieties, we can confidently anticipate its behavior under both electron ionization and electrospray ionization conditions. The proposed fragmentation pathways, supported by established principles in mass spectrometry, provide a solid foundation for the interpretation of experimental data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating more efficient and accurate structural elucidation in the pursuit of novel therapeutics.

References

  • Flammang, R., Gerbaux, P., & Turecek, F. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 14(4), 348-361. [Link]

  • Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society, Perkin Transactions 2, (7), 825-828. [Link]

  • Gao, J., & Li, L. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1596-1606. [Link]

  • Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N‐oxides. Tetrahedron, 24(24), 6841-6848. [Link]

  • Ginos, J. Z., & Stevens, R. V. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(11), 1612-1615. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Raposo, C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9049. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

  • May, H. W., & Gasteiger, J. (2023). Array-Based Machine Learning for Functional Group Detection in Electron Ionization Mass Spectrometry. ACS Omega, 8(27), 24451-24459. [Link]

  • Monino, I., et al. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES, 75(2), 305-318. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Evard, H., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]

  • Yoshinori, K., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033-12039. [Link]

  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines. [Link]

  • Chowdhury, S. K., Katta, V., & Chait, B. T. (1990). An electrospray-ionization mass spectrometer with new features. Rapid communications in mass spectrometry, 4(3), 81-87. [Link]

  • Chen, K. C., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

Sources

Safety & Regulatory Compliance

Safety

[(5-Phenylpyridin-3-yl)methyl](propyl)amine proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound amine presents unique handling and disposal chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound amine presents unique handling and disposal challenges due to its specific structural motifs: a basic secondary amine, a coordinating pyridine ring, and a highly lipophilic biaryl system.

Improper disposal of substituted organic amines can lead to severe environmental toxicity, dangerous laboratory cross-reactions, and regulatory non-compliance. This guide provides a self-validating, step-by-step operational plan for the safe segregation, containerization, and destruction of this compound, ensuring your laboratory adheres to the highest authoritative safety standards outlined in [1].

Part 1: Structural Risk Assessment & Causality

To dispose of a chemical safely, we must first understand why it behaves the way it does. The disposal parameters foramine are dictated by three structural realities:

  • Lewis/Brønsted Basicity : The secondary amine and pyridine nitrogen atoms make this compound inherently basic. Causality: If mixed indiscriminately in a general waste carboy containing acidic waste, it will undergo an exothermic neutralization reaction, potentially leading to solvent boil-off or container rupture.

  • Lipophilicity and Aquatic Toxicity : The phenyl-pyridine core gives the molecule a high partition coefficient (logP). Causality: If discharged into the sink, it will not readily dissolve or break down in standard wastewater treatment processes. Instead, it will bioaccumulate, posing acute toxicity to aquatic life.

  • Nitrogenous Combustion Byproducts : Causality: When destroyed, the two nitrogen atoms in the molecule will generate toxic nitrogen oxides (NOx). Therefore, standard evaporation or low-temperature burning is insufficient; specialized high-temperature incineration with exhaust scrubbing is required under [2].

Part 2: Quantitative Data & Waste Classification

Before initiating the disposal workflow, review the operational parameters and regulatory classifications required for this specific waste stream.

ParameterClassification / Operational Value
Chemical Class Secondary Amine / Pyridine Derivative
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Basic/Alkaline
EPA Waste Classification Managed as Non-Halogenated Organic Waste [3]
Compatible Storage High-Density Polyethylene (HDPE), Amber Glass
Incompatible Materials Strong acids, oxidizers, acid chlorides, chloroform
Required PPE Nitrile gloves (double-gloved), safety goggles, lab coat
Final Destruction Method Rotary Kiln Incineration (>820°C) with NOx scrubbing

Part 3: Step-by-Step Disposal Methodology

A self-validating protocol ensures that every step inherently checks the safety of the previous one. Follow this workflow for routine disposal of amine solutions.

Step 1: Chemical Segregation and Compatibility Check

  • Action : Determine the solvent matrix of the waste. Is the amine dissolved in a halogenated solvent (e.g., dichloromethane) or a non-halogenated solvent (e.g., methanol, ethyl acetate)?

  • Causality : Segregation is critical. Mixing this compound with halogenated solvents requires a different waste stream because halogenated waste requires specialized incineration to prevent highly toxic dioxin formation.

Step 2: Containerization

  • Action : Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass carboy.

  • Causality : HDPE and glass are chemically inert to basic organic amines. Metal containers must be strictly avoided; aqueous amine solutions can slowly corrode metal over time, leading to catastrophic leaks in the waste storage room.

Step 3: pH Neutralization (For Aqueous Waste Only)

  • Action : If the amine is suspended in an aqueous solution, use a pH strip to test the basicity. Slowly adjust the pH to 6–8 using dilute hydrochloric acid (1M HCl) inside a functioning fume hood. Re-test the pH to validate neutralization.

  • Causality : Neutralizing the basic amine prevents hazardous exothermic reactions with other chemicals in the co-mingled aqueous waste stream and reduces the compound's vapor pressure, minimizing inhalation risks for waste handlers.

Step 4: Labeling and Secondary Containment

  • Action : Affix a standard hazardous waste tag. Explicitly list "amine" and the exact solvent composition percentages. Place the primary container in a secondary spill tray.

  • Causality : Accurate labeling ensures compliance with EPA regulations [2] and informs the incineration facility of the high nitrogen content, which dictates the strict NOx scrubbing requirements during destruction.

Step 5: Final Destruction (Incineration)

  • Action : Coordinate with your Environmental Health and Safety (EHS) department for pickup.

  • Causality : The robust biaryl structure (phenyl-pyridine) resists natural biodegradation. High-temperature rotary kiln incineration (>820°C) is the only self-validating method to completely break the aromatic bonds and mineralize the compound safely.

Part 4: Immediate Spill Response and Decontamination

A self-validating spill response ensures that no residual amine is left on the benchtop to cause secondary exposure.

  • Containment and PPE Verification : Evacuate the immediate area. Don fresh nitrile gloves, chemical safety goggles, and a lab coat. Causality: The lipophilic nature of the biaryl amine allows it to penetrate standard latex gloves rapidly. Nitrile provides a superior chemical barrier against organic amines.

  • Neutralization and Absorption : Apply a weak, solid acid (such as sodium bisulfate or citric acid powder) directly to the spill, followed by an inert absorbent like vermiculite or sand. Causality: The weak acid neutralizes the basic amine, converting it into a non-volatile, water-soluble salt. This immediately stops the release of irritating vapors.

  • Collection and Decontamination : Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Wash the spill area with a dilute soap solution, followed by a water rinse. Causality: Soap emulsifies any remaining lipophilic phenyl-pyridine residues, ensuring complete removal from the laboratory surface.

Part 5: Waste Segregation Workflow Visualization

G Start Waste Generation: [(5-Phenylpyridin-3-yl)methyl](propyl)amine CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes CheckAqueous Aqueous Mixture? NonHalogenated->CheckAqueous Incineration High-Temperature Incineration (>820°C) Halogenated->Incineration AqueousWaste Basic Aqueous Waste (Adjust pH to 6-8) CheckAqueous->AqueousWaste Yes CheckAqueous->Incineration No (Pure) AqueousWaste->Incineration

Figure 1: Disposal workflow foramine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. URL:[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Environmental Protection Agency (eCFR). URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). URL:[Link]

Handling

A Senior Application Scientist's Guide to Handling (5-Phenylpyridin-3-yl)methylamine: Essential Safety and Operational Protocols

Hazard Analysis: A Structurally-Informed Approach The molecule amine is a derivative of both pyridine and a secondary alkylamine. Our safety protocols are derived from the known hazards of these chemical classes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: A Structurally-Informed Approach

The molecule amine is a derivative of both pyridine and a secondary alkylamine. Our safety protocols are derived from the known hazards of these chemical classes.

  • Pyridine and its Derivatives: Pyridine is a flammable, volatile liquid known for its strong, unpleasant odor.[1] It and its derivatives can be irritating to the skin, eyes, and respiratory system.[2] Absorption through the skin is a significant route of exposure, potentially leading to systemic effects similar to inhalation or ingestion.[2]

  • Alkylamines: Amines are often corrosive and can cause severe chemical burns to the skin and eyes upon contact.[3][4] They can be toxic if inhaled, swallowed, or absorbed through the skin.[5][6] Volatile amines can quickly form a concentrated atmosphere, posing a significant inhalation hazard.[4]

Given these constituent parts, we must treat amine as a substance that is potentially corrosive, toxic by multiple routes of exposure, and capable of causing severe irritation or burns.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect you from anticipated hazards. Under no circumstances should this compound be handled without the following minimum PPE.

Hazard Category Potential Risk Required PPE & Rationale
Eye & Face Contact Severe irritation, chemical burns, potential for permanent eye damage.[2][4]Chemical Splash Goggles & Face Shield: Standard safety glasses are insufficient. Goggles must be worn to protect against splashes. A full-face shield, worn over the goggles, is required when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., heating, sonicating, transferring under pressure).
Skin Contact Chemical burns, skin irritation, and potential for systemic toxicity via dermal absorption.[2][3][5]Chemical-Resistant Gloves: Use nitrile or neoprene gloves. Latex gloves are not recommended for handling pyridine-based compounds.[1] Always double-glove. The outer glove should be removed and replaced immediately upon any sign of contamination. Check the manufacturer's glove compatibility chart for breakthrough times.[7]
Flame-Resistant (FR) Lab Coat: A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex, is mandatory. This protects your skin and personal clothing from splashes and in the event of a fire.[8]
Inhalation Respiratory tract irritation, potential for acute toxicity, and other systemic effects.[3]Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation exposure.
Respirator (Contingent): For large-scale spills or situations where fume hood integrity is compromised, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.[8]
Foot Protection Injury from dropped equipment or chemical splashes.Closed-Toed Shoes: Shoes must fully cover the foot. Perforated shoes, sandals, or fabric footwear that can absorb chemicals are prohibited in the laboratory.[8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures that every step, from preparation to immediate cleanup, is conducted with the highest level of safety.

Preparation and Weighing
  • Designate an Area: All work must be conducted in a designated area within a certified chemical fume hood.

  • Assemble PPE: Don all required PPE (double gloves, chemical splash goggles, FR lab coat) before entering the designated area.

  • Prepare Surfaces: Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Weighing: If weighing a solid form, do so within the fume hood. Use an anti-static weigh boat. If handling a liquid, ensure it is in a sealed, secondary container before moving it to the balance.

  • Labeling: Ensure all containers holding the compound are clearly labeled with the full chemical name, hazard pictograms, and the date.[1]

Solution Preparation and Reaction Setup
  • Grounding: If transferring flammable solvents, ensure containers are properly grounded to prevent static discharge.[9][10]

  • Controlled Addition: When adding the compound to a solvent or reaction mixture, do so slowly and in a controlled manner to avoid splashing.

  • Maintain Containment: Keep all containers sealed when not in immediate use to prevent the release of vapors.[1]

  • Post-Handling: After completing the work, wipe down the work surface with an appropriate decontaminating solution (e.g., 70% ethanol), and dispose of the bench paper as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (outer gloves first, then face shield, lab coat, inner gloves, and finally goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after exiting the lab.[9]

Emergency Response: Spill and Exposure Management

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large (>100 mL) or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Contain (Small Spills Only): For a small spill inside a fume hood, contain it using a chemical spill kit with an inert absorbent like vermiculite or sand.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize & Clean: Once absorbed, cautiously neutralize the material if appropriate, following your institution's guidelines for amine spills.

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[11]

  • Decontaminate: Clean the spill area thoroughly with a decontaminating solution, and dispose of all cleaning materials as hazardous waste.

Personnel Exposure Protocol
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1] Hold the eyelids open to ensure complete rinsing. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately while flushing the affected area with water for at least 15 minutes under an emergency shower.[12] Seek immediate medical attention. Do not use neutralizing creams or ointments.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Disposal Plan: Managing the Waste Stream

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Workflow for Waste Disposal

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal gen Generate Waste (Unused compound, contaminated gloves, etc.) segregate Segregate Waste - Liquid Amine Waste - Solid Contaminated Waste gen->segregate liquid_cont Use Compatible Liquid Waste Container segregate->liquid_cont solid_cont Use Lined Solid Waste Container labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards liquid_cont->labeling solid_cont->labeling store Store in Designated Satellite Accumulation Area (SAA) labeling->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup

Caption: A workflow for the safe disposal of amine waste.

Step-by-Step Disposal Procedure
  • Identify and Segregate: All waste materials, including unused product, contaminated consumables (gloves, pipette tips, bench paper), and reaction byproducts, must be treated as hazardous chemical waste.[11][13] Keep this waste stream separate from others to prevent dangerous reactions.[11]

  • Use Correct Containers:

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container. Glass is often suitable for laboratory quantities.[2]

    • Solid Waste: Collect in a clearly marked, lined container designated for solid hazardous waste.

  • Label Properly: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "amine," and any other identifiers required by your institution.[7][11] The container must be kept securely closed except when adding waste.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[2]

  • Professional Disposal: Do not dispose of this chemical down the drain or in regular trash.[13] Disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][14] Incineration at a permitted facility is a common disposal method for this type of organic waste.[7]

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • PYRIDINE Safety Data Sheet. ChemSupply. Available at: [Link]

  • Pyridine Standard Operating Procedure. University of Washington. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • PYRIDINE AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • Personal Protective Equipment. US EPA. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. Available at: [Link]

  • Propylamine Hazardous Substance Fact Sheet. NJ.gov. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Phenylpyridin-3-yl)methyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Phenylpyridin-3-yl)methyl](propyl)amine
© Copyright 2026 BenchChem. All Rights Reserved.